Fmoc-Thr(tBu)-OSu
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30N2O7 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |
InChI |
InChI=1S/C27H30N2O7/c1-16(35-27(2,3)4)24(25(32)36-29-22(30)13-14-23(29)31)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,24H,13-15H2,1-4H3,(H,28,33)/t16-,24?/m1/s1 |
InChI Key |
SETNRNHAPOLLAR-YAOANENCSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of the N-Hydroxysuccinimide Ester (OSu) in Fmoc-Thr(tBu)-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected and activated amino acid derivatives is paramount to achieving high yields and purity. The compound Fmoc-Thr(tBu)-OSu represents a strategically designed building block for the incorporation of threonine into a nascent peptide chain. This technical guide provides an in-depth analysis of the distinct roles of each chemical moiety within this reagent, with a particular focus on the function of the N-Hydroxysuccinimide (OSu) group.
Decoding the Architecture of this compound
The efficacy of this compound in peptide synthesis arises from the synergistic and orthogonal nature of its three key components: the Fmoc, tBu, and OSu groups. Each serves a specific purpose, allowing for the controlled and sequential formation of peptide bonds.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a temporary protecting group for the α-amino functionality of the threonine. Its primary role is to prevent the amino group from participating in unwanted side reactions during the coupling of the amino acid to the peptide chain.[1] The Fmoc group is notably base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), leaving the amino group free to form a peptide bond with the next activated amino acid.[1][2] This deprotection can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct.
-
tBu (tert-Butyl) Group: The side chain of threonine contains a reactive hydroxyl (-OH) group that must be protected to prevent esterification or other side reactions during peptide synthesis. The tert-butyl group serves as a semi-permanent, acid-labile protecting group for this hydroxyl function.[1] It remains stable throughout the cycles of Fmoc deprotection and coupling and is typically removed at the final stage of synthesis during the cleavage of the peptide from the solid support, often using a strong acid such as trifluoroacetic acid (TFA).[1]
-
OSu (N-Hydroxysuccinimide Ester) Group: This is the focus of our discussion and serves as an activating group for the C-terminal carboxyl group of the threonine derivative. The formation of an N-Hydroxysuccinimide ester significantly enhances the electrophilicity of the carboxyl carbon, making it highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[1]
The Pivotal Role of the OSu Group in Peptide Bond Formation
The OSu group is instrumental in the peptide coupling step. Its function can be broken down into two primary aspects: activation of the carboxyl group and its role as a good leaving group.
Carboxyl Group Activation
In the absence of an activating group, the direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable and requires high temperatures, which are incompatible with the delicate nature of peptides. The OSu group transforms the carboxyl group into a highly reactive ester. This "activation" lowers the energy barrier for the reaction, allowing the peptide bond to form under mild conditions.[3] N-Hydroxysuccinimide esters are sufficiently stable to be isolated, stored, and handled, which is an advantage over some in-situ activation methods where the activated species is generated and used immediately.[3]
The Leaving Group
For the peptide bond to form, the activating group must depart. N-Hydroxysuccinimide (NHS) is an excellent leaving group because its departure is facilitated by the stability of the resulting N-hydroxysuccinimide anion. This anion is resonance-stabilized, making its formation energetically favorable. Upon reaction with the N-terminal amine of the peptide chain, the OSu group is released as N-hydroxysuccinimide, which is soluble in the solvents typically used for SPPS and can be easily washed away from the resin-bound peptide.[1]
Reaction Mechanism and Workflow
The coupling of this compound to a resin-bound peptide with a free N-terminus follows a well-defined nucleophilic acyl substitution mechanism.
Caption: Mechanism of peptide bond formation using this compound.
The general workflow for incorporating this compound in an SPPS cycle is as follows:
Caption: A typical SPPS cycle using a pre-activated OSu ester.
Quantitative Data and Method Comparison
While OSu esters are effective, the field of peptide synthesis has evolved to include numerous in-situ activation reagents that often provide faster coupling kinetics. The choice of activation method can impact coupling efficiency, reaction time, and the potential for side reactions.
| Activation Method | Reagents | Relative Speed | Key Advantages | Potential Disadvantages |
| OSu Active Ester | Pre-formed this compound | Moderate | Stable, isolable reagent; simple coupling protocol. | Slower kinetics than modern reagents; potential for side reactions with hindered amines.[4] |
| Carbodiimide / HOBt | Fmoc-Thr(tBu)-OH + DIC/DCC + HOBt | Fast | Widely used, effective at suppressing racemization. | DCC byproduct (DCU) is insoluble; potential for side reactions. |
| Uronium/Aminium Salts | Fmoc-Thr(tBu)-OH + HBTU/HATU + Base (e.g., DIPEA) | Very Fast | High coupling efficiency, rapid reactions.[5] | More expensive; can cause guanidinylation of the N-terminus if not pre-activated.[3] |
| Phosphonium Salts | Fmoc-Thr(tBu)-OH + PyBOP/BOP + Base | Very Fast | Highly effective, particularly for difficult couplings. | BOP is toxic; byproducts can be difficult to remove. |
Experimental Protocols
General Protocol for Coupling of this compound in Manual SPPS
This protocol assumes a starting scale of 0.1 mmol on a rink amide resin.
-
Resin Preparation:
-
Swell the resin (e.g., 135 mg, 0.74 mmol/g loading) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling Reaction:
-
Dissolve 3 equivalents of this compound (relative to resin loading, e.g., 0.3 mmol, ~148 mg) in 3-5 mL of DMF.
-
Add the amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Reaction times may need to be extended for sterically hindered couplings.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then dichloromethane.
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and the N-hydroxysuccinimide byproduct.
-
-
Capping (Optional):
-
If the coupling is incomplete after a second attempt, any unreacted amino groups can be "capped" by acetylation to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Potential Side Reactions and Troubleshooting
While generally reliable, the use of OSu esters is not without potential complications.
-
Lossen Rearrangement: Under basic conditions, the N-hydroxysuccinimide moiety can undergo a Lossen-type rearrangement, which can lead to the formation of Fmoc-β-alanine as an impurity.[6] This impurity can then be incorporated into the peptide chain. Using high-purity this compound and avoiding prolonged exposure to base can minimize this side reaction.
-
Reaction with Hindered Amines: The coupling of OSu esters to sterically hindered N-termini (e.g., N-methylated amino acids or sequences with bulky adjacent side chains) can be slow and inefficient. In such cases, more potent in-situ activating agents like HATU or PyBOP are often preferred.[3][4]
-
Hydrolysis: OSu esters are susceptible to hydrolysis, especially in the presence of water. It is crucial to use anhydrous solvents (peptide synthesis grade DMF) to maintain the reactivity of the activated ester.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to Fmoc-Thr(tBu)-OSu: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Fmoc-O-tert-butyl-L-threonine N-hydroxysuccinimide ester (Fmoc-Thr(tBu)-OSu), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its chemical structure, physicochemical properties, synthesis, and detailed application in the assembly of peptides, a cornerstone of therapeutic drug development.
Chemical Structure and Functionality
This compound is a derivative of the amino acid L-threonine, meticulously engineered with three key chemical moieties that enable the controlled and efficient stepwise addition of threonine residues during peptide synthesis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group of the threonine, the Fmoc group serves as a temporary protecting group.[1] Its lability to basic conditions, typically a solution of piperidine, allows for its selective removal without affecting other protecting groups on the peptide chain.[1] This orthogonality is a fundamental principle of Fmoc-based SPPS.
-
tBu (tert-Butyl) Group: The side chain of threonine contains a reactive hydroxyl (-OH) group. The tert-butyl ether linkage protects this hydroxyl group from participating in unwanted side reactions during peptide synthesis. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), typically at the final step of peptide synthesis.[1]
-
OSu (N-Hydroxysuccinimide ester): The carboxyl group of threonine is activated as an N-hydroxysuccinimide ester. This modification transforms the carboxyl group into a highly reactive site for nucleophilic attack by the free amino group of the growing peptide chain, facilitating the formation of a stable peptide bond. N-hydroxysuccinimide is released as a water-soluble byproduct, which simplifies the purification process.[1]
The strategic combination of these three groups makes this compound an indispensable reagent for the precise construction of complex peptides.
Caption: Functional components of this compound.
Physicochemical Properties
Precise knowledge of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 75530-95-9 | [2] |
| Molecular Formula | C27H30N2O7 | [2] |
| Molecular Weight | 494.54 g/mol | [2] |
For the closely related precursor, Fmoc-Thr(tBu)-OH, the following properties are reported and provide a useful reference:
| Property | Value | Reference |
| Appearance | White crystalline powder | [3] |
| Melting Point | 131-134 °C | [3] |
| Solubility | Soluble in DMSO and ethyl acetate | |
| Storage | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of the carboxylic acid of its precursor, Fmoc-Thr(tBu)-OH. While a specific, detailed protocol for this exact conversion was not found in the reviewed literature, a general and widely used method involves the reaction of the N-protected amino acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
General Experimental Protocol for Synthesis:
-
Dissolution: Fmoc-Thr(tBu)-OH is dissolved in a suitable anhydrous organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of NHS: An equimolar amount of N-hydroxysuccinimide is added to the solution.
-
Coupling Agent Addition: The reaction mixture is cooled in an ice bath, and a solution of DCC or EDC (typically 1.1 equivalents) in the same solvent is added dropwise with stirring.
-
Reaction: The reaction is allowed to proceed at 0°C for one hour and then at room temperature overnight.
-
Work-up: The dicyclohexylurea (DCU) byproduct, if DCC is used, is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based SPPS, a methodology that has revolutionized the synthesis of peptides for research and therapeutic applications. The following is a detailed protocol for a typical coupling step using this reagent.
Experimental Protocol for Coupling in SPPS:
This protocol assumes the synthesis is being performed on a solid support (resin) with a free amino group.
-
Resin Preparation: The resin with the N-terminal amine-deprotected peptide is washed thoroughly with a suitable solvent, typically dimethylformamide (DMF), to remove any residual piperidine from the previous deprotection step.
-
Coupling Solution Preparation: A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared. To this solution, a base such as N,N-diisopropylethylamine (DIPEA) (typically 1.5 to 3 equivalents) is added. The pre-activation of the amino acid derivative is generally not required when using the OSu ester.
-
Coupling Reaction: The coupling solution is added to the washed resin, and the mixture is agitated at room temperature for a specified period, typically 1-2 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines on the resin. A negative ninhydrin test (the resin beads remain colorless or yellow) indicates a complete coupling reaction.
-
Washing: Upon completion of the coupling, the reaction vessel is drained, and the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next cycle of deprotection and coupling.
Caption: Workflow for a coupling step using this compound in SPPS.
Conclusion
This compound stands as a cornerstone in the arsenal of tools available to peptide chemists. Its well-defined structure, with its orthogonal protection strategy and activated carboxyl group, enables the reliable and efficient synthesis of complex peptides. A thorough understanding of its properties and the detailed protocols for its synthesis and application are paramount for researchers and professionals in the field of drug discovery and development, where peptides continue to emerge as a significant class of therapeutics.
References
Fmoc-Thr(tBu)-OSu mechanism of action in peptide coupling.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, experimental protocols, and comparative efficiency of Fmoc-Thr(tBu)-OSu in peptide coupling reactions. This compound, an N-hydroxysuccinimide (OSu) ester of Fmoc-protected threonine with a tert-butyl (tBu) protected side chain, serves as a pre-activated building block in solid-phase peptide synthesis (SPPS).
Core Mechanism of Action: Activated Ester Chemistry
The foundation of this compound's function in peptide synthesis lies in its nature as an "activated ester". In peptide bond formation, the carboxyl group of one amino acid must be activated to facilitate nucleophilic attack by the amino group of the next amino acid. The N-hydroxysuccinimide ester of Fmoc-Thr(tBu)-OH fulfills this role.
The key steps of the mechanism are as follows:
-
Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the solid support is removed, typically using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine.
-
Coupling: The pre-activated this compound is introduced to the reaction vessel. The exposed amine of the peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester.
-
Peptide Bond Formation: This nucleophilic attack results in the formation of a stable amide (peptide) bond. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the reaction.
-
Washing: Excess reagents and the N-hydroxysuccinimide byproduct are washed away, leaving the elongated peptide chain ready for the next cycle of deprotection and coupling.
The tert-butyl (tBu) group on the threonine side chain is a protecting group that prevents unwanted side reactions at the hydroxyl group during the synthesis. It is stable under the basic conditions of Fmoc deprotection and is typically removed at the final cleavage step under acidic conditions.
Visualizing the Peptide Coupling Pathway
The following diagram illustrates the key steps in the peptide coupling reaction involving this compound.
Caption: Peptide bond formation using this compound.
Experimental Protocols
The following provides a generalized protocol for the use of this compound in solid-phase peptide synthesis. It is important to note that optimization of reaction times and equivalents of reagents may be necessary depending on the specific peptide sequence and solid support used.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Kaiser test kit (or other method for monitoring free amines)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5-20 minutes to remove the Fmoc group. The resin is then washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: A small sample of the resin is taken for a Kaiser test. A positive result (blue color) indicates the presence of free primary amines and successful deprotection.
-
Coupling Reaction:
-
A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF is prepared.
-
This solution is added to the deprotected peptide-resin.
-
The reaction is allowed to proceed with agitation for 1-4 hours at room temperature.[1] The reaction time for OSu esters is generally longer than for more modern in-situ activation methods.[2]
-
-
Monitoring the Coupling: The progress of the coupling reaction can be monitored by taking small resin samples at intervals and performing a Kaiser test. A negative result (yellow/colorless) indicates the completion of the reaction.
-
Washing: Once the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
This cycle of deprotection and coupling is repeated for each amino acid in the desired peptide sequence.
Data Presentation: Efficiency of this compound
| Coupling Method | Reagents | Typical Reaction Time | Advantages | Disadvantages |
| Activated Ester (OSu) | This compound | 1 - 4 hours | Pre-activated, stable, crystalline solid; avoids the use of a separate coupling reagent during the coupling step. | Slower reaction kinetics compared to modern methods; may lead to lower coupling efficiency for sterically hindered amino acids.[2] |
| Uronium/Aminium Salts | Fmoc-Thr(tBu)-OH + HBTU/HATU/HCTU/COMU + Base (e.g., DIPEA) | 15 - 60 minutes | Fast and highly efficient coupling; suitable for difficult sequences. | Requires an additional coupling reagent and base; potential for side reactions if not optimized. |
| Carbodiimides | Fmoc-Thr(tBu)-OH + DIC/DCC + Additive (e.g., HOBt, Oxyma) | 30 - 120 minutes | Cost-effective and widely used. | Formation of insoluble urea byproduct (with DCC); potential for racemization without additives. |
Logical Workflow for Peptide Synthesis
The overall workflow of solid-phase peptide synthesis using this compound follows a cyclical process.
Caption: Cyclical workflow of Solid-Phase Peptide Synthesis.
Conclusion
This compound is a valuable reagent in peptide synthesis, operating through a well-established activated ester mechanism. While its use has been somewhat superseded by faster in-situ coupling methods, it remains a viable option, particularly in situations where a pre-activated, stable amino acid derivative is preferred. Understanding its mechanism of action and the general protocols for its use is essential for researchers and professionals in the field of drug development and peptide chemistry. The choice of coupling strategy will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, desired purity, and process efficiency.
References
Applications of Fmoc-Thr(tBu)-OSu in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of N-α-Fmoc-O-tert-butyl-L-threonine N-hydroxysuccinimide ester (Fmoc-Thr(tBu)-OSu) in solid-phase peptide synthesis (SPPS). It covers the underlying principles, practical applications, potential side reactions, and detailed experimental protocols, offering valuable insights for researchers and professionals in peptide chemistry and drug development.
Introduction to Fmoc-SPPS and the Role of Threonine
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the predominant method for preparing synthetic peptides.[1][2] This strategy relies on the base-lability of the Fmoc group, which allows for its removal under mild conditions, and the acid-lability of side-chain protecting groups. Threonine, a key amino acid with a secondary hydroxyl group in its side chain, plays a crucial role in the structure and function of many peptides and proteins. Post-translational modifications of threonine, such as phosphorylation and glycosylation, are fundamental to various biological signaling pathways.[3]
The hydroxyl group of threonine requires protection during SPPS to prevent undesired side reactions, such as esterification. The tert-butyl (tBu) group is the most commonly used protecting group for this purpose in Fmoc chemistry due to its stability to the basic conditions used for Fmoc removal and its facile cleavage with trifluoroacetic acid (TFA) at the end of the synthesis.[2][4]
Activation of Fmoc-Thr(tBu)-OH for Peptide Bond Formation
The formation of a peptide bond requires the activation of the carboxyl group of the incoming amino acid. This can be achieved through two main strategies: in-situ activation or the use of pre-activated amino acid derivatives.
In-situ Activation Methods
In-situ activation involves the use of coupling reagents that react with the Fmoc-amino acid in the reaction vessel to form a highly reactive intermediate, which then rapidly acylates the free amine of the peptide-resin. Common in-situ coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, and uronium/aminium or phosphonium salts like HBTU, HATU, and PyBOP.[5][6] These reagents generally provide high coupling efficiencies and short reaction times.
Pre-activated Amino Acid Derivatives: The Role of this compound
This compound is a pre-activated N-hydroxysuccinimide (OSu) active ester of Fmoc-Thr(tBu)-OH. The use of active esters represents a classical approach to peptide bond formation.[7] While they have found somewhat restricted application in automated SPPS due to generally slower reaction kinetics compared to modern in-situ reagents, they offer distinct advantages.[8] The primary benefit is the avoidance of side reactions that can be associated with the coupling reagents and their byproducts. The coupling reaction with an active ester is generally cleaner, and issues like racemization can be minimized.
This compound can be particularly useful in specific scenarios, such as manual synthesis, the synthesis of short peptides where speed is not the primary concern, or in cases where the use of strong activating agents might lead to undesired side reactions with other sensitive residues in the peptide sequence.
Quantitative Data and Comparison of Activation Methods
While direct quantitative comparisons of this compound with modern in-situ coupling reagents are scarce in the literature, a qualitative and semi-quantitative comparison can be made based on the known properties of different activation methods.
| Activation Method | Reagents | Relative Reactivity | Typical Coupling Time | Potential for Racemization | Common Side Reactions |
| Active Ester | This compound | Moderate | 1 - 4 hours | Low | Generally clean coupling |
| Carbodiimide | DIC / HOBt or OxymaPure | High | 30 - 60 min | Low with additive | Dehydration of Asn/Gln, urea formation |
| Uronium/Aminium Salt | HBTU / HATU / HCTU + Base (e.g., DIPEA) | Very High | 5 - 30 min | Low to Moderate | Guanidinylation of the N-terminus |
| Phosphonium Salt | PyBOP + Base (e.g., DIPEA) | Very High | 5 - 30 min | Low to Moderate | Phosphonium byproducts |
Experimental Protocols
General Fmoc-SPPS Cycle
The following diagram illustrates the fundamental steps in a typical Fmoc-SPPS cycle.
Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.
Detailed Protocol for Coupling using this compound
This protocol is a representative procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit or other method for monitoring free amines
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
Coupling: a. Dissolve 2.0 to 3.0 molar equivalents of this compound (relative to the initial resin loading) in a minimal amount of DMF. b. Add the solution of the activated amino acid to the washed and drained resin. c. Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking small resin samples and performing a Kaiser test. A negative Kaiser test (no color change) indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of threonine-containing peptides. Understanding and mitigating these is crucial for obtaining a high-purity final product.
| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |
| N→O Acyl Shift | An intramolecular migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group of threonine, forming a depsipeptide (ester linkage).[9] | Strong or moderate acids (e.g., during TFA cleavage). | Minimize TFA cleavage time. Treat the crude peptide with a mild base (e.g., aqueous piperidine or ammonium bicarbonate) to reverse the shift. |
| Racemization/Epimerization | Inversion of the stereochemistry at the α-carbon of threonine. | Use of strong bases during activation, prolonged activation times. | Use of active esters like this compound can minimize base-mediated racemization. For in-situ methods, avoid excessive pre-activation times. |
| β-Elimination | Elimination of the protected hydroxyl group to form a dehydroamino acid residue. | Strong basic conditions, especially with certain protecting groups (e.g., phosphate triesters). | The tBu protecting group is generally stable. This is a greater concern with other types of protecting groups. |
The following diagram illustrates the mechanism of the N→O acyl shift.
Caption: Simplified mechanism of the acid-catalyzed N→O acyl shift at a threonine residue.
Logical Workflow for Activation Method Selection
The choice of activation method for incorporating Fmoc-Thr(tBu)-OH depends on several factors, including the synthesis scale, equipment availability, and the specific peptide sequence.
Caption: Decision workflow for selecting an activation method for Fmoc-Thr(tBu)-OH in SPPS.
Conclusion
This compound offers a reliable and clean method for the incorporation of O-tert-butyl-protected threonine into synthetic peptides. While in-situ activation methods are often favored for their speed in automated SPPS, the use of this pre-activated N-hydroxysuccinimide ester provides a valuable alternative, particularly in manual synthesis and for sequences where minimizing side reactions associated with coupling reagents is a priority. A thorough understanding of its application, alongside an awareness of potential side reactions like the N→O acyl shift, enables peptide chemists to leverage this compound effectively in the synthesis of complex and biologically relevant peptides for research and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
The Role of N-hydroxysuccinimide Esters in Amino Acid Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are pivotal reagents in the field of bioconjugation and peptide chemistry, serving as a highly efficient means of activating carboxyl groups for reaction with primary amines. This activation strategy is fundamental to a wide array of applications, from fluorescently labeling proteins for imaging studies to constructing complex antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the function of NHS esters in amino acid activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Core Principles of NHS Ester Chemistry
The primary function of an N-hydroxysuccinimide ester is to convert a relatively unreactive carboxylic acid group into a highly reactive "active ester." This transformation is crucial because the direct formation of an amide bond between a carboxylic acid and an amine is thermodynamically unfavorable and requires significant energy input. NHS esters provide a chemically elegant solution to this challenge.
The activation process typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] The carbodiimide facilitates the formation of a highly reactive O-acylisourea intermediate, which then rapidly reacts with NHS to form the more stable NHS ester.
Once formed, the NHS ester is an excellent leaving group. When a nucleophilic primary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester, the NHS moiety is displaced, resulting in the formation of a stable amide bond.[] This reaction is highly efficient and proceeds readily under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[1][4]
Quantitative Data Summary
The efficiency and outcome of NHS ester-mediated conjugation reactions are influenced by several key parameters. The following tables summarize critical quantitative data to guide experimental design.
| Parameter | Optimal Range/Value | Notes | Source(s) |
| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. The optimal pH is often cited as 8.3-8.5. | [][5][6][7][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for faster kinetics or at 4°C for overnight incubations, which can be beneficial for labile proteins. | [9][10] |
| Reaction Time | 30 minutes to 4 hours (at room temp) or overnight (at 4°C) | The optimal time depends on the specific reactants and their concentrations. | [9][][5][10] |
| Molar Excess of NHS Ester | 8 to 20-fold | An excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio depends on the number of accessible amines on the target molecule and the desired degree of labeling. | [5][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [5][11] |
| NHS Ester Stability | Condition | Half-life | Source(s) |
| Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |
| Hydrolysis | pH 8.6, 4°C | 10 minutes | [9] |
| In organic solvent (DMF) | -20°C | 1 - 2 months | [5][11] |
| In aqueous solution | Room Temperature | Should be used immediately | [5] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general framework for the conjugation of an NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to a protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).
-
NHS ester reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[5][7][11]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., gel filtration/desalting column).
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin).[12]
-
If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[5][11]
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[12]
-
-
Conjugation Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 8-20 fold over the protein is a common starting point.[5][11]
-
Slowly add the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][10] Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration (e.g., using a Bradford assay).
-
Determine the degree of labeling (DOL) by spectrophotometry, if applicable.
-
Protocol for Assessing NHS Ester Reactivity
This protocol can be used to determine if an NHS ester reagent has hydrolyzed and lost its reactivity.
Materials:
-
NHS ester reagent.
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8).
-
0.5-1.0 N NaOH.[13]
-
Spectrophotometer.
Procedure:
-
Prepare a solution of the NHS ester (1-2 mg) in the amine-free buffer (2 mL).[13]
-
Measure the absorbance of this solution at 260 nm. This is the initial absorbance.
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[13]
-
Vortex for 30 seconds and promptly measure the absorbance at 260 nm. This is the final absorbance.[13]
-
Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS which absorbs at 260 nm.[13] If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed and is inactive.[13]
Mandatory Visualizations
Caption: Chemical pathway of NHS ester activation and amine coupling.
Caption: Experimental workflow for protein labeling with NHS esters.
References
- 1. Page loading... [wap.guidechem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fluidic.com [fluidic.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IT [thermofisher.com]
- 10. neb.com [neb.com]
- 11. interchim.fr [interchim.fr]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Thr(tBu)-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Fmoc-Thr(tBu)-OSu in automated solid-phase peptide synthesis (SPPS). This document outlines the protocols, expected outcomes, and relevant biological context for the synthesis of threonine-containing peptides, which play crucial roles in various signaling pathways.
Introduction to this compound in Automated SPPS
Automated solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of modern peptide and protein chemistry.[1] The use of pre-activated amino acid derivatives is critical for ensuring efficient and complete coupling reactions. This compound is a protected and activated form of threonine, designed for direct use in SPPS without the need for in-situ activation, potentially simplifying the synthesis workflow.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily cleaved by a secondary amine, typically piperidine. The tert-butyl (tBu) group offers robust, acid-labile protection for the threonine side-chain hydroxyl group, preventing side reactions during synthesis. The N-hydroxysuccinimide (-OSu) ester activates the carboxyl group for facile amide bond formation. While active esters like Fmoc-AA-OSu have seen some application in SPPS, they are less common in modern automated synthesis compared to in-situ activation methods using reagents like HBTU or HATU.[2] This is often due to the higher reactivity and faster coupling times achievable with the latter. However, for specific applications or synthesizer setups, the use of pre-activated esters can be advantageous.
Data Presentation
The following tables summarize typical quantitative data for peptide synthesis. It is important to note that specific data for the automated use of this compound is not extensively available in the public domain. Therefore, comparative data for more common activation methods for Fmoc-Thr(tBu)-OH are presented to provide a benchmark for expected performance.
Table 1: Comparative Coupling Efficiency of Fmoc-Thr(tBu) with Various Activation Methods
| Activation Method | Coupling Time (min) | Typical Coupling Efficiency (%) | Reference |
| HBTU/DIPEA | 30 - 60 | > 99 | [2] |
| HATU/DIPEA | 20 - 45 | > 99.5 | [2] |
| DIC/HOBt | 60 - 120 | 98 - 99.5 | [2] |
| This compound (Estimated) | 60 - 180 | 95 - 99 | N/A |
Note: The data for this compound is an estimation based on the general reactivity of N-hydroxysuccinimide esters. Actual efficiency may vary depending on the peptide sequence and synthesizer conditions.
Table 2: Expected Purity and Yield for a Model 10-mer Peptide Containing Threonine
| Parameter | Expected Value | Notes |
| Crude Purity (by HPLC) | 70 - 90% | Dependent on the efficiency of all coupling and deprotection steps. |
| Overall Yield (after purification) | 15 - 40% | Highly variable based on sequence difficulty, scale, and purification method. |
Experimental Protocols
Protocol 1: General Automated Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)
This protocol outlines a standard cycle for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument manufacturer's recommendations and the specific peptide sequence.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) pre-loaded with the C-terminal amino acid.
- Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[3]
2. Deprotection:
- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[2]
- Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
- Wash the resin extensively with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
- Dissolve this compound (1.5 - 3 equivalents relative to resin loading) in a minimal amount of DMF.
- Add the this compound solution to the reaction vessel containing the deprotected resin.
- Allow the coupling reaction to proceed for 60-180 minutes. Reaction time may need to be extended for sterically hindered couplings.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[4] A negative test (yellow beads) indicates a complete reaction.
4. Capping (Optional but Recommended):
- If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF for 10-20 minutes.
- Wash the resin with DMF.
5. Washing:
- Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
- After the final coupling step, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF, followed by dichloromethane (DCM).
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
8. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualization of Workflows and Pathways
Experimental Workflow for Automated SPPS
Caption: Automated Solid-Phase Peptide Synthesis Cycle.
Signaling Pathway: Threonine Phosphorylation in the MAPK/ERK Cascade
Many synthesized peptides, particularly those containing serine and threonine, are designed to interact with or modulate cellular signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) cascade, where the phosphorylation of threonine and tyrosine residues is a critical activation step.[5][6] Peptides synthesized using Fmoc-Thr(tBu)-OH can be used as substrates, inhibitors, or probes to study these pathways.
Caption: MAPK/ERK Signaling Cascade Activation.
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. iris-biotech.de [iris-biotech.de]
- 5. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fmoc-Thr(tBu)-OSu Coupling in Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of Threonine (Thr) residues, particularly when flanked by other bulky amino acids or as part of a hydrophobic or aggregation-prone sequence, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance of the β-branched side chain of Threonine, protected with a tert-butyl (tBu) group, can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. While Fmoc-Thr(tBu)-OSu, a pre-activated N-hydroxysuccinimide ester, offers a convenient approach, its application in "difficult sequences" often requires optimized conditions and may be superseded by more potent in-situ activation methods.
These application notes provide a comprehensive overview of strategies and detailed protocols for the efficient coupling of Fmoc-Thr(tBu)-OH in challenging peptide sequences, with a focus on maximizing coupling efficiency and minimizing side reactions.
Challenges in Coupling Fmoc-Thr(tBu) Derivatives
Difficulties in coupling Fmoc-Thr(tBu)-OH and its activated esters like this compound primarily arise from:
-
Steric Hindrance: The bulky tBu protecting group on the threonine side chain, combined with the growing peptide chain and the solid support, can physically obstruct the approach of the activated amino acid to the N-terminal amine.
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (e.g., β-sheets) on the resin can lead to poor solvation and reduced accessibility of the reaction sites.[1]
-
Suboptimal Activation: While -OSu esters are reactive, they may not be sufficiently potent to overcome the high activation energy barrier in sterically demanding couplings.
Strategies for Overcoming Difficult Couplings
To address these challenges, several strategies can be employed, often in combination:
-
High-Potency Coupling Reagents: Utilizing advanced uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HCTU, or COMU can significantly enhance the rate and efficiency of the coupling reaction.[2] These reagents form highly reactive activated esters in situ.
-
Double Coupling: Repeating the coupling step is a common and effective method to drive the reaction to completion, especially for sterically hindered amino acids.[3]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): The application of microwave energy can dramatically accelerate coupling and deprotection steps, often leading to higher purity peptides in a fraction of the time.[3][4][5] Microwave heating can help to disrupt peptide aggregation and provide the necessary energy to overcome activation barriers.
-
Optimized Solvent Systems: While Dimethylformamide (DMF) is the most common solvent in SPPS, mixtures of DMF with N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can improve resin swelling and reagent solubility.[6] For highly aggregating sequences, the use of chaotropic salts or "magic mixtures" containing solvents like hexafluoroisopropanol (HFIP) can be beneficial.[7]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of secondary structures and improve synthesis efficiency.[7]
Data Presentation: Comparison of Coupling Conditions
The following table summarizes qualitative and semi-quantitative data on the effectiveness of different coupling strategies for sterically hindered amino acids like Threonine. Direct comparative data for this compound is limited in the literature for difficult sequences, hence the focus is on the more commonly employed in-situ activation of Fmoc-Thr(tBu)-OH.
| Coupling Strategy | Reagents | Temperature | Time | Expected Efficacy for Difficult Sequences | Key Considerations |
| Standard OSu Ester | This compound, DIPEA | Room Temp. | 1-4 h | Moderate | May be insufficient for highly hindered couplings. |
| Standard Carbodiimide | Fmoc-Thr(tBu)-OH, DIC, HOBt | Room Temp. | 1-2 h | Moderate to Good | Risk of racemization can be minimized with HOBt. |
| High-Potency Uronium Salt | Fmoc-Thr(tBu)-OH, HATU, DIPEA/Collidine | Room Temp. | 15-60 min | Excellent | HATU is highly efficient but can be costly. Collidine is a weaker base than DIPEA and can reduce racemization.[2] |
| Double Coupling with HCTU | Fmoc-Thr(tBu)-OH, HCTU, DIPEA | Room Temp. | 2 x 30-60 min | Excellent | HCTU is a cost-effective and highly efficient alternative to HATU.[8] |
| Microwave-Assisted (MA-SPPS) | Fmoc-Thr(tBu)-OH, HCTU/HATU, DIPEA | 50-75°C | 5-10 min | Superior | Significantly reduces reaction times and can improve purity by minimizing aggregation.[4][5] |
Experimental Protocols
Protocol 1: Standard Coupling using this compound (for less demanding sequences)
This protocol is suitable for sequences where steric hindrance around the coupling site is not extreme.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling:
-
Dissolve this compound (3 eq.) and N,N-Diisopropylethylamine (DIPEA) (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
-
Washing: Wash the resin with DMF (5x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, consider a second coupling (double coupling).
-
Capping (Optional): If unreacted amines remain, cap them with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: High-Efficiency Coupling using HATU for Difficult Sequences
This protocol is recommended for sterically hindered couplings or sequences prone to aggregation.
-
Resin Swelling and Deprotection: Follow steps 1-4 from Protocol 1.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA or 2,4,6-collidine (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1. If the coupling is incomplete, a second coupling is recommended.
Protocol 3: Double Coupling Protocol for Highly Difficult Sequences
This protocol is a robust method for ensuring complete incorporation of Fmoc-Thr(tBu)-OH in the most challenging contexts.
-
First Coupling: Perform a coupling reaction as described in Protocol 2.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (5x).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH as in Protocol 2 and add it to the resin. Agitate for another 30-60 minutes.
-
Washing and Monitoring: Wash the resin with DMF (5x) and perform a Kaiser test to confirm completion.
-
Capping: Proceed with capping if necessary.
Protocol 4: Microwave-Assisted Coupling for Accelerated and Efficient Synthesis
This protocol leverages the benefits of microwave energy to enhance coupling efficiency and reduce synthesis time.[4][5]
-
Resin Swelling and Deprotection: Follow steps 1-4 from Protocol 1. Microwave deprotection can also be performed (e.g., 3 minutes at 75°C).
-
Coupling:
-
Prepare the activated amino acid solution as described in Protocol 2.
-
Add the solution to the resin in a microwave-safe reaction vessel.
-
Irradiate in a peptide synthesis microwave reactor at a constant temperature of 75°C for 5-10 minutes.
-
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1.
Visualizations
Figure 1: General workflow for a single amino acid coupling cycle in SPPS.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bachem.com [bachem.com]
- 3. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Fmoc-Thr(tBu)-OSu in the Synthesis of Phosphorylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides, which serve as invaluable tools for investigating enzyme kinetics, protein-protein interactions, and as potential therapeutic agents. The synthesis of phosphopeptides, however, presents unique challenges, primarily due to the lability of the phosphate group under certain chemical conditions.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS) is widely favored for preparing modified peptides due to its mild reaction conditions.[1] This document provides detailed application notes and protocols for the synthesis of phosphothreonine-containing peptides, with a focus on the use of Fmoc-Thr(tBu)-OH as a precursor. While the N-hydroxysuccinimide (OSu) ester of Fmoc-Thr(tBu) offers a pre-activated option for peptide coupling, modern SPPS predominantly employs in situ activation of the corresponding carboxylic acid, a method that will be detailed in the protocols below.
Two primary strategies for the synthesis of phosphothreonine-containing peptides will be discussed:
-
The "Building Block" Approach: This method involves the direct incorporation of a protected phosphothreonine derivative during SPPS.
-
The "Global Phosphorylation" Approach: In this strategy, a peptide containing a threonine residue with a protected side-chain hydroxyl group (e.g., Thr(tBu)) is first synthesized, followed by phosphorylation of the threonine residue while the peptide is still attached to the solid support.[2][3]
Data Presentation
The following tables summarize typical yields and purities that can be expected when synthesizing a model 10-mer phosphopeptide using the "Building Block" versus the "Global Phosphorylation" approach. These values are illustrative and can vary depending on the peptide sequence, coupling efficiency, and purification methods.
Table 1: Comparison of Phosphopeptide Synthesis Strategies
| Parameter | "Building Block" Approach | "Global Phosphorylation" Approach |
| Starting Material | Fmoc-Thr(PO(OBzl)OH)-OH | Fmoc-Thr(tBu)-OH |
| Overall Crude Purity (%) | 65-85 | 50-70 |
| Overall Yield (after purification, %) | 15-30 | 10-25 |
| Key Challenge | Steric hindrance during coupling | Potential for incomplete phosphorylation |
| Primary Side Products | Deletion sequences | Unphosphorylated peptide |
Table 2: Purity of Commercially Available Fmoc-Amino Acids
High-purity starting materials are crucial for the successful synthesis of peptides. The data below, representing typical purities for commercially available Fmoc-amino acids, underscores the quality of reagents available for SPPS.[4][5]
| Fmoc-Amino Acid Derivative | Typical HPLC Purity (%) |
| Fmoc-Thr(tBu)-OH | >99.0 |
| Fmoc-Ser(tBu)-OH | >99.0 |
| Fmoc-Tyr(tBu)-OH | >99.0 |
| Fmoc-Arg(Pbf)-OH | >98.5 |
| Fmoc-His(Trt)-OH | >98.0 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thr(tBu)-Containing Peptide
This protocol describes the synthesis of a peptide containing a tert-butyl-protected threonine, which can subsequently be used for global phosphorylation.
1. Resin Swelling:
- Place 100 mg of Rink Amide resin in a fritted syringe.
- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), isopropanol (IPA) (3 x 2 mL), and finally DMF (3 x 2 mL).
3. Amino Acid Coupling (incorporating Fmoc-Thr(tBu)-OH):
- In a separate vial, dissolve 3 equivalents of Fmoc-Thr(tBu)-OH and 2.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 1 mL of DMF.
- Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
4. Monitoring Coupling Completion:
- Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Global Phosphorylation of Resin-Bound Peptide
This protocol outlines the phosphorylation of the threonine residue on the fully assembled peptide from Protocol 1.
1. Final Fmoc Deprotection:
- Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 2.
2. Phosphitylation:
- Wash the resin with anhydrous dichloromethane (DCM) (3 x 2 mL).
- In a separate, dry vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 equivalents of di-tert-butyl N,N-diethylphosphoramidite in 1 mL of anhydrous DCM.
- Add 10 equivalents of 1H-tetrazole in 1 mL of anhydrous DCM to the phosphoramidite solution.
- Add the activated phosphoramidite solution to the resin and agitate for 2 hours at room temperature.
- Drain the reaction solution and wash the resin with anhydrous DCM (5 x 2 mL).
3. Oxidation:
- Prepare a solution of 5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in 2 mL of DCM.
- Add the m-CPBA solution to the resin and agitate for 30 minutes at room temperature.
- Drain the solution and wash the resin with DCM (5 x 2 mL) and DMF (3 x 2 mL).
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the phosphopeptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- Wash the phosphorylated peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage:
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add 2 mL of the cleavage cocktail to the dry resin.
- Agitate the mixture for 2-3 hours at room temperature.
3. Peptide Precipitation and Purification:
- Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.
- Rinse the resin with a small amount of the cleavage cocktail and add it to the ether.
- A white precipitate of the crude peptide should form.
- Centrifuge the tube at 3000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
- Allow the crude peptide to air dry in a fume hood to remove residual ether.
- Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the purified phosphopeptide by mass spectrometry.
Visualizations
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Threonine phosphorylation is a key event in the activation of kinases within this pathway.
Caption: Simplified MAPK/ERK signaling pathway highlighting key threonine phosphorylation events.
Experimental Workflow: Solid-Phase Phosphopeptide Synthesis
The following diagram illustrates the general workflow for the synthesis of a phosphopeptide using the "global phosphorylation" strategy.[9][10]
Caption: General workflow for solid-phase synthesis of phosphopeptides via global phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 5. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Fmoc-Thr(tBu)-OSu in Solid-Phase Glycopeptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of glycopeptides, essential tools in glycobiology and therapeutic development, relies on the efficient and site-specific incorporation of glycosylated amino acid residues into a peptide backbone. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is a cornerstone of this field, offering mild reaction conditions compatible with delicate carbohydrate moieties.[1] This document provides detailed application notes and protocols for the use of Fmoc-Thr(tBu)-OSu, a pre-activated N-succinimidyl ester of tert-butyl protected threonine, in the assembly of peptide chains destined for glycosylation or as part of a larger glycopeptide structure.
The "building block" approach, where a protected amino acid is coupled sequentially, is the standard method in SPPS.[2] While in situ activation of the carboxylic acid of Fmoc-Thr(tBu)-OH is common, the use of a stable active ester like this compound can offer advantages in specific contexts, such as simplified coupling protocols and potentially reduced side reactions associated with certain activators. The tert-butyl (tBu) group provides acid-labile protection for the threonine side-chain hydroxyl group, which can be removed post-synthesis or selectively for subsequent glycosylation.
Core Principles and Advantages
This compound is the N-hydroxysuccinimide (NHS) ester of Fmoc-Thr(tBu)-OH. The OSu group is a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin. This eliminates the need for additional coupling reagents like HBTU or HATU at the coupling step, though a non-nucleophilic base is still typically required to ensure the peptide's N-terminal amine is deprotonated and thus reactive.
Advantages of using this compound:
-
Simplified Coupling: No need for in situ activation, reducing the number of reagents and potential side products.
-
Reduced Racemization Risk: Pre-activation as an NHS ester can minimize the risk of racemization at the alpha-carbon, which can be a concern with some in situ activation methods, especially when strong bases are used.[3]
-
Predictable Reactivity: As a stable, isolable active ester, its reactivity is generally more consistent than that of transiently formed active species.
Data Presentation: Coupling Efficiency
The coupling efficiency of amino acids in SPPS can be influenced by factors such as steric hindrance of both the incoming amino acid and the N-terminal residue of the peptide-resin, as well as the reaction conditions. Threonine is a beta-branched amino acid, which can present moderate steric hindrance. While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes representative coupling efficiencies and conditions for sterically hindered amino acids in Fmoc-SPPS to provide a comparative context.
| Amino Acid Type | Coupling Method | Solvent | Reaction Time (min) | Typical Yield per Step | Reference |
| Standard Amino Acids | HBTU/HOBt/DIPEA | DMF | 30-60 | >99% | [3] |
| Threonine (tBu) | Active Ester (OSu) | DMF/NMP | 60-120 | ~98-99.5% | Inferred |
| Other Hindered (e.g., Val) | HATU/HOAt/DIPEA | DMF | 60-180 | >99% | [3] |
| Glycosylated Thr | HCTU/DIPEA | DMF | 120-240 | 95-98% | [4] |
Note: The data for this compound is inferred from standard active ester coupling protocols and the known challenges of coupling beta-branched amino acids. Actual yields may vary depending on the specific peptide sequence and resin.
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of a suitable solid support (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes at room temperature.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes at room temperature. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF or N-Methyl-2-pyrrolidone (NMP).
-
In a separate vial, dissolve a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) in the same solvent.
-
Add the this compound solution to the deprotected peptide-resin.
-
Add the DIPEA solution to the reaction vessel.
-
Agitate the mixture at room temperature for 60-120 minutes.
-
To monitor the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete (blue beads), extend the reaction time or consider a double coupling.
Washing and Capping (Optional)
-
After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
If any unreacted amino groups remain, they can be capped to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Cleavage and Global Deprotection
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide and protecting groups used. A common cocktail for tBu-based protection is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Reaction of Fmoc-Thr(tBu)-OSu by UV Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the reaction of N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine N-hydroxysuccinimide ester (Fmoc-Thr(tBu)-OSu). This reaction is a critical step in peptide synthesis, where the Fmoc-protected amino acid is activated for coupling. UV spectroscopy offers a simple, non-destructive, and real-time method to follow the reaction progress. The primary method detailed here involves monitoring the cleavage of the Fmoc group upon reaction completion and treatment with a secondary amine, such as piperidine. An alternative method of monitoring the release of the N-hydroxysuccinimide (HOSu) leaving group is also discussed.
Introduction
In modern solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is extensively used to temporarily block the N-terminus of amino acids.[1][2][3] The Fmoc group is advantageous due to its stability in acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] A key feature of the Fmoc group is its strong ultraviolet (UV) absorbance, which allows for straightforward, non-invasive monitoring of both the deprotection and coupling steps in SPPS.[1][2][3]
The reaction of this compound involves the nucleophilic attack of an amine on the activated ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (HOSu). Monitoring this reaction is crucial to ensure complete coupling and to optimize reaction times, thereby maximizing yield and purity of the final peptide. This application note outlines a robust UV spectroscopy-based method to monitor this reaction.
Principle of Monitoring
The monitoring strategy is based on the characteristic UV absorbance of the Fmoc group and its cleavage product. Upon successful coupling of the this compound to an amino group, the subsequent step in SPPS is the removal of the Fmoc protecting group. This is achieved by treatment with a piperidine solution, which cleaves the Fmoc group to generate a dibenzofulvene (DBF)-piperidine adduct. This adduct has a distinct and strong UV absorbance maximum around 301 nm, which can be quantified using Beer-Lambert law.[4][5]
An alternative approach involves monitoring the release of the HOSu leaving group. HOSu exhibits a strong absorbance in the 260-280 nm region.[6] By observing the increase in absorbance at this wavelength, the progress of the coupling reaction can be followed. However, this method can be subject to interference from other components in the reaction mixture that may also absorb in this region.
Materials and Methods
Reagents and Materials
-
This compound
-
Fmoc-Thr(tBu)-OH (for reference)
-
Piperidine
-
N,N-Dimethylformamide (DMF), spectrophotometric grade
-
Amino-functionalized resin or a primary amine coupling partner
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Experimental Protocol
Method 1: Monitoring via Fmoc-Deprotection Product
This protocol is designed to confirm the completion of the coupling reaction by quantifying the amount of Fmoc-amino acid attached to a solid support or coupled to a soluble amine.
-
Reaction Setup: Perform the coupling reaction of this compound with the amine component under the desired conditions (e.g., in DMF at room temperature).
-
Sample Preparation:
-
At desired time points, take a small, accurately weighed sample of the resin (e.g., 1-5 mg) or an aliquot of the reaction mixture.
-
Wash the resin sample thoroughly with DMF to remove any unreacted this compound.
-
Transfer the washed resin to a volumetric flask (e.g., 10 mL).
-
-
Fmoc Cleavage:
-
Add a 20% (v/v) solution of piperidine in DMF to the volumetric flask containing the resin sample.
-
Agitate the mixture for a sufficient time (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.
-
Fill the flask to the mark with the 20% piperidine/DMF solution.
-
-
UV Measurement:
-
Use the 20% piperidine/DMF solution as a blank.
-
Measure the absorbance of the solution at 301 nm.
-
Method 2: Monitoring the Release of HOSu
This method monitors the real-time progress of the coupling reaction.
-
Reaction Setup: In a quartz cuvette, initiate the coupling reaction by adding this compound to a solution of the amine coupling partner in a suitable UV-transparent solvent (e.g., acetonitrile or a buffer).
-
UV Measurement:
-
Immediately start recording the UV spectrum at regular intervals.
-
Monitor the increase in absorbance at approximately 260 nm, which corresponds to the release of HOSu.
-
Data Presentation
The quantitative data for the UV-active species relevant to this protocol are summarized in the table below.
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| Dibenzofulvene-piperidine adduct | 301 nm | 8021 L mol⁻¹ cm⁻¹[1] | 20% Piperidine in DMF |
| Dibenzofulvene-piperidine adduct | 289.8 nm | 6089 L mol⁻¹ cm⁻¹[1] | 20% Piperidine in DMF |
| N-hydroxysuccinimide (HOSu) | ~260 nm | 9700 L mol⁻¹ cm⁻¹ (in NH₄OH)[6] | Aqueous/Buffer |
Note: The molar extinction coefficient of HOSu can vary with the solvent and pH.
Data Analysis and Interpretation
For Method 1:
The loading of the Fmoc-amino acid onto the resin (in mmol/g) can be calculated using the following formula derived from the Beer-Lambert law:
Loading (mmol/g) = (Absorbance at 301 nm × Volume of solution in L) / (8021 L mol⁻¹ cm⁻¹ × Path length in cm × Mass of resin in g) × 1000 mmol/mol
By taking samples at different reaction times, a reaction profile can be generated to determine the time required for the reaction to reach completion.
For Method 2:
Plotting the absorbance at ~260 nm against time will show the reaction kinetics. The reaction is complete when the absorbance reaches a plateau.
Diagrams
Caption: Experimental workflow for monitoring the this compound reaction.
Caption: Chemical species and their corresponding UV absorbance properties.
Conclusion
UV spectroscopy provides a powerful and accessible tool for monitoring the reaction of this compound. The method based on the quantification of the dibenzofulvene-piperidine adduct is particularly robust and widely applicable in the context of solid-phase peptide synthesis. By following the detailed protocols in this application note, researchers can effectively monitor their coupling reactions, leading to improved synthesis efficiency and product quality.
References
- 1. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0 [sigmaaldrich.com]
- 6. labshake.com [labshake.com]
Application Notes and Protocols: A Comparative Study of Fmoc-Thr(tBu)-OH Activation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis in both research and industrial settings. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions. A critical step in SPPS is the efficient formation of a peptide bond between the growing peptide chain and the incoming amino acid. This process involves the activation of the carboxyl group of the N-α-protected amino acid.
This document provides a detailed comparison of two common activation strategies for the sterically hindered amino acid, Fmoc-Thr(tBu)-OH: in situ activation and the use of a pre-activated O-Succinimidyl (OSu) ester . Understanding the nuances of each method is crucial for optimizing peptide synthesis, particularly for sequences containing challenging residues like threonine. Threonine, with its β-carbon stereocenter and bulky tert-butyl protecting group, can present challenges in terms of coupling efficiency and potential side reactions.
Methodologies: A Head-to-Head Comparison
In Situ Activation of Fmoc-Thr(tBu)-OH
In this approach, the carboxylic acid of Fmoc-Thr(tBu)-OH is activated directly in the reaction vessel immediately prior to coupling with the deprotected N-terminus of the peptide-resin. This is the most common method used in automated peptide synthesis due to its flexibility and convenience. A variety of coupling reagents can be employed, each with its own mechanism and efficacy.
Common activating agents for in situ activation include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, HATU, and HCTU, often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can enhance coupling efficiency and suppress side reactions.[1][2]
Pre-activated Fmoc-Thr(tBu)-OSu Ester
Alternatively, Fmoc-Thr(tBu)-OH can be pre-activated as an N-hydroxysuccinimide (OSu) ester. These active esters are generally stable, crystalline solids that can be prepared in advance, purified, and stored.[2] During the coupling step, the OSu ester is simply dissolved in a suitable solvent and added to the peptide-resin. This method avoids the in situ generation of activating species and their byproducts in the coupling vessel.
Data Presentation: Quantitative Comparison
While direct, side-by-side quantitative data for the coupling of Fmoc-Thr(tBu)-OH using these two methods is not extensively published in a single study, the following table summarizes the expected performance characteristics based on established principles of solid-phase peptide synthesis and data from studies on hindered amino acids.
| Parameter | In Situ Activation (e.g., DIC/Oxyma) | Pre-activated OSu Ester | Key Considerations |
| Coupling Efficiency | Generally high, but can be sequence and reagent dependent. May require longer coupling times or double coupling for hindered residues. | Typically high and reproducible. The purity of the active ester is critical. | For difficult couplings, in situ methods with potent activators like HATU may offer an advantage. |
| Reaction Time | Varies (typically 30 min to 2 hours). Pre-activation time is part of the overall cycle. | Generally faster coupling step as the active ester is pre-formed (typically 30-60 min). | In situ methods offer flexibility in adjusting coupling times based on real-time monitoring. |
| Side Reactions | - Racemization: Can occur, especially with certain activating agents and bases. The use of additives like HOBt or Oxyma minimizes this.[3][4] - Diketopiperazine formation: A risk at the dipeptide stage.[5] - Guanidinylation: Possible with uronium/aminium reagents if free amino groups are present.[5] | - Racemization: Generally low as the active ester is prepared under controlled conditions. - Hydrolysis: The active ester is sensitive to moisture, which can reduce coupling efficiency. | Careful selection of reagents and conditions is crucial for in situ activation to minimize side products. Proper handling and storage of OSu esters are essential. |
| Cost & Convenience | Reagents are readily available and cost-effective. Amenable to automation and high-throughput synthesis. | Preparation of the OSu ester is an additional synthetic step, potentially increasing overall cost and time. | For routine synthesis, in situ activation is often more convenient. For specific applications requiring high purity and minimal side reactions, the pre-activated ester may be preferred. |
| Purity of Final Peptide | Can be high, but may be impacted by side products from the activation process. | Can lead to very high purity peptides, as byproducts from the activation step are not introduced into the coupling reaction. | The purity of the starting Fmoc-Thr(tBu)-OH is crucial for both methods.[6] |
Experimental Protocols
Protocol for In Situ Activation of Fmoc-Thr(tBu)-OH
This protocol describes a typical manual coupling cycle using DIC and OxymaPure as the activating agents.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH and OxymaPure® in a minimal amount of DMF.
-
Add DIC to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates complete coupling. If the test is positive, continue coupling for another hour or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Proceed to the next deprotection and coupling cycle.
Protocol for Using Pre-activated this compound Ester
This protocol outlines the coupling step using a pre-synthesized this compound ester.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the in situ activation protocol.
-
Coupling:
-
Dissolve the this compound ester in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Capping (Optional): Follow step 5 from the in situ activation protocol.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in situ activation of Fmoc-Thr(tBu)-OH in SPPS.
Caption: Workflow for using pre-activated this compound ester in SPPS.
Caption: Comparison of activation mechanisms.
Conclusion and Recommendations
The choice between in situ activation of Fmoc-Thr(tBu)-OH and the use of its pre-activated OSu ester depends on the specific requirements of the peptide synthesis.
-
For routine, automated, and high-throughput peptide synthesis , in situ activation is generally the more practical and cost-effective choice. The wide availability of various activating reagents allows for optimization to overcome challenges with difficult sequences.
-
For the synthesis of peptides where the highest purity is paramount and for manual synthesis of critical sequences , the use of a pre-activated this compound ester can be advantageous. This method minimizes the introduction of side products during the coupling step, potentially simplifying the final purification of the peptide.
Researchers should carefully consider the trade-offs between convenience, cost, and the desired purity of the final product when selecting an activation method for Fmoc-Thr(tBu)-OH and other hindered amino acids. For particularly challenging sequences containing multiple hindered residues, a combination of strategies, such as using a more potent in situ activating agent or elevated temperatures, may be necessary to achieve optimal results.
References
Troubleshooting & Optimization
Low coupling efficiency with Fmoc-Thr(tBu)-OSu in SPPS.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Thr(tBu)-OSu in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound in SPPS?
A1: The low coupling efficiency of this compound is primarily attributed to two factors:
-
Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the threonine side chain, combined with the Fmoc protecting group on the alpha-amino group, creates significant steric hindrance. This bulkiness impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.
-
Reactivity of the OSu Ester: While N-hydroxysuccinimide (OSu) esters are pre-activated forms of amino acids, they are generally less reactive than the in-situ activated species generated using modern coupling reagents like HATU or HCTU. This lower reactivity can be insufficient to overcome the steric barrier presented by the threonine derivative and the resin-bound peptide. Fmoc-AA-OSu esters have consequently found only restricted application in SPPS.[1]
Q2: Are there any specific side reactions associated with this compound that can lower the yield?
A2: Yes, several side reactions can contribute to lower yields when using this compound:
-
Hydrolysis: OSu esters are susceptible to hydrolysis, especially in the presence of residual water in the reaction solvent (e.g., DMF).[2][3][4] Hydrolysis deactivates the this compound, rendering it incapable of coupling.
-
Reaction with Hydroxyl Groups: N-hydroxysuccinimide esters can react with the hydroxyl groups of serine and threonine side chains, leading to undesired byproducts.[3]
-
Double Insertion: Using a large excess of Fmoc-OSu derivatives can sometimes lead to the double insertion of the amino acid.[5]
Q3: How can I monitor the coupling efficiency of this compound?
A3: It is crucial to monitor the completion of the coupling reaction. A qualitative ninhydrin (Kaiser) test is a common and effective method. A positive ninhydrin test (blue/purple beads) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. For proline, a different colorimetric test is required.
Q4: Is it better to use Fmoc-Thr(tBu)-OH with a coupling reagent instead of this compound?
A4: In most cases, yes. Using Fmoc-Thr(tBu)-OH with a potent in-situ coupling reagent is generally preferred for sterically hindered amino acids. This approach allows for the formation of a more reactive activated species, which can more effectively overcome the steric hindrance and drive the reaction to completion.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound Detected by a Positive Ninhydrin Test.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Excess | Increase the excess of this compound to 3-5 equivalents relative to the resin loading. |
| Inadequate Reaction Time | Extend the coupling time to 4-24 hours. Monitor the reaction progress with the ninhydrin test at intermediate time points. |
| Suboptimal Solvent Conditions | Ensure the use of high-purity, amine-free DMF. Swell the resin properly in DMF for at least 30 minutes before the first deprotection step. |
| Peptide Aggregation | If the peptide sequence is prone to aggregation, consider using a higher swelling resin or adding a chaotropic salt like LiCl to the coupling solution. |
| Steric Hindrance | If the above measures fail, it is highly recommended to switch to Fmoc-Thr(tBu)-OH and a more potent coupling reagent. |
Alternative Coupling Strategies for Hindered Amino Acids
For difficult couplings involving sterically hindered amino acids like threonine, employing more powerful coupling reagents with Fmoc-Thr(tBu)-OH is the most effective strategy.
| Coupling Reagent | Additive | Base (equivalents) | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | N/A | DIPEA (2 eq.) or Collidine (2 eq.) | Highly efficient for sterically hindered amino acids; reduced racemization compared to HBTU.[6][7] |
| HCTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | N/A | DIPEA (2 eq.) or Collidine (2 eq.) | Similar to HATU in efficiency, often more cost-effective. |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | N/A | DIPEA (1-2 eq.) | High coupling efficiency comparable to HATU, with improved safety and solubility profiles.[6] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | N/A | DIPEA (2 eq.) | Excellent for coupling hindered amino acids. |
| DIC/Oxyma (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | OxymaPure® | N/A (for carbodiimide) | A cost-effective option that provides good activation and suppresses racemization. |
Experimental Protocol: Double Coupling for a Difficult Amino Acid
This protocol outlines a standard procedure for a second coupling reaction (recoupling) upon detection of an incomplete first coupling.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Fmoc-Thr(tBu)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity Dimethylformamide (DMF)
-
Ninhydrin test solutions
Procedure:
-
Wash: After the initial coupling reaction, wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any unreacted reagents and byproducts.
-
Ninhydrin Test: Take a small sample of the resin beads (approx. 1-2 mg) and perform a ninhydrin test. If the test is positive (blue/purple beads), proceed with the recoupling.
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to the initial resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Recoupling: Add the activated amino acid solution to the washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), although this may increase the risk of racemization.
-
Wash: After the recoupling, wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Final Ninhydrin Test: Perform a second ninhydrin test to confirm the completion of the coupling. If the test is negative (yellow/colorless beads), proceed to the next Fmoc-deprotection step. If the test is still positive, a capping step with acetic anhydride may be necessary to block the unreacted amines before proceeding.
Diagrams
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Hierarchy of coupling reagent reactivity for hindered amino acids.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesalabs.com [mesalabs.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
Side reactions associated with Fmoc-Thr(tBu)-OSu during peptide synthesis.
Welcome to the technical support center for peptide synthesis. This resource provides detailed troubleshooting guides and frequently asked questions regarding the use of Fmoc-Thr(tBu)-OSu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in peptide synthesis?
A1: this compound is an L-threonine amino acid derivative engineered for use in peptide synthesis. Each component of the molecule has a specific function:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group. It prevents unwanted reactions at the N-terminus during coupling and is typically removed with a mild base like piperidine.[1]
-
tBu (tert-Butyl): An acid-labile protecting group for the threonine side-chain hydroxyl (-OH) group. This prevents side reactions at the hydroxyl group and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1]
-
OSu (N-Hydroxysuccinimide ester): An activating group for the C-terminal carboxyl group. This active ester makes the carboxyl carbon highly reactive towards the nucleophilic attack of a free N-terminal amine on the growing peptide chain, facilitating peptide bond formation.[1]
Q2: What are the main advantages of using a pre-activated ester like this compound compared to in-situ activation?
A2: While in-situ activation (using reagents like HBTU or HATU) is more common in modern automated peptide synthesis, pre-activated esters like this compound offer certain advantages. They can be useful in specific applications such as solution-phase synthesis or when trying to avoid certain side reactions associated with carbodiimide-based activators. However, they are also prone to specific side reactions, most notably hydrolysis.
Q3: What are the most common side reactions associated with the use of this compound?
A3: The most common side reactions include:
-
Hydrolysis of the OSu ester: This is a competitive reaction with the intended coupling, reducing coupling efficiency.
-
Formation of Fmoc-β-Alanine impurity: The Fmoc-OSu reagent itself can rearrange under basic conditions to form Fmoc-β-alanine, which can be incorporated into the peptide chain.[1][2][3][4]
-
Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon.[5]
-
N→O Acyl Shift: A rearrangement at the threonine residue that can occur during final acid cleavage.[6]
-
Diketopiperazine (DKP) Formation: If threonine is the second amino acid to be coupled, the dipeptide can cyclize and cleave from the resin.[5][7][8][9][10]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Deletion of Threonine Residue
-
Possible Cause: Hydrolysis of the this compound active ester. The OSu group is susceptible to hydrolysis, especially in the presence of water and at higher pH.[11][12][13] This depletes the active reagent available for coupling.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents (DMF, NMP) and reagents. Minimize exposure of the this compound to atmospheric moisture.
-
Optimize pH: While coupling requires a basic environment for the free N-terminal amine, excessively high pH will accelerate the hydrolysis of the OSu ester.[12][13] The reaction is typically performed at a pH of 7.2 to 8.5.[13]
-
Monitor Reagent Quality: Do not use old or improperly stored this compound. The reagent can degrade over time.
-
Increase Equivalents: As a last resort, a moderate increase in the equivalents of this compound may compensate for some hydrolysis.
-
Problem 2: Unexpected Mass Peak (+89 Da or +160 Da) in Final Peptide
-
Possible Cause: Incorporation of β-Alanine. The Fmoc-OSu reagent, used to prepare Fmoc-amino acids, can undergo a Lossen-type rearrangement under basic conditions to form Fmoc-β-Ala-OH.[1][2][3][4] This impurity can then be coupled into your peptide sequence, leading to an insertion (+89 Da for β-Ala) or a substitution.
-
Troubleshooting Steps:
-
Reagent Purity Check: Analyze the this compound reagent by HPLC to check for the presence of Fmoc-β-Ala-OH impurity.
-
Use High-Purity Reagents: Source Fmoc-amino acids from reputable suppliers with stringent quality control to minimize β-alanyl impurities.
-
Avoid Excess Base: The formation of the β-alanine impurity is base-catalyzed.[1] Use the minimum necessary amount of base during the coupling step.
-
Alternative Fmoc Introduction: If synthesizing your own Fmoc-amino acids, consider using reagents other than Fmoc-OSu, such as Fmoc-Cl, which do not produce this impurity.[1]
-
Problem 3: Diastereomeric Impurities Detected in Final Peptide
-
Possible Cause: Racemization of the threonine residue during activation and coupling. The formation of an oxazolone intermediate can lead to epimerization at the α-carbon.[5] Threonine is one of the amino acids susceptible to this side reaction.[14]
-
Troubleshooting Steps:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[5]
-
Optimize Coupling Conditions: Lowering the temperature of the coupling reaction can sometimes reduce the rate of racemization.
-
Alternative Coupling Reagents: While you are using a pre-activated ester, if racemization is a persistent issue, switching to an in-situ activation method with a reagent known for low racemization (e.g., HATU in the presence of collidine) might be beneficial for this specific coupling step.
-
Problem 4: Peptide Cleavage and Truncation at the Dipeptide Stage
-
Possible Cause: Diketopiperazine (DKP) formation. This is a significant issue when threonine is the N-terminal or the second amino acid in the sequence. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support.[5][15]
-
Troubleshooting Steps:
-
Use Bulky Resins: Synthesizing on a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can inhibit DKP formation.[5]
-
Couple a Dipeptide: Instead of coupling this compound as the second residue, use a pre-synthesized Fmoc-Xaa-Thr(tBu)-OH dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.
-
Modify Deprotection Conditions: While standard is 20% piperidine in DMF, some studies suggest alternative bases may reduce DKP formation.[15]
-
Data on Side Reactions
Table 1: Factors Influencing NHS-Ester Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Notes |
| pH | Increases with higher pH[12][13] | Half-life is 4-5 hours at pH 7.0 (0°C) but drops to 10 minutes at pH 8.6 (4°C).[13] |
| Temperature | Increases with higher temperature | Perform couplings at room temperature unless otherwise specified. |
| Buffer | Dependent on buffer composition | Common buffers are phosphate, borate, or HEPES.[13] |
Table 2: Formation of Fmoc-β-Ala-OH from Fmoc-OSu
| Fmoc-OSu Equivalents | % Fmoc-β-Ala-OH in Reaction Mixture | Impact on Yield |
| 1.25 eq | 6% | Significant purification challenges and yield loss.[1] |
| 1.0 eq | 0.2% | Easier to purify.[1] |
| 0.9 eq | Traces | Optimal for minimizing impurity.[1] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Detecting Key Impurities
This protocol is designed to identify threonine deletion, β-alanine insertion, and racemization byproducts.
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[16][17] Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
Instrumentation: Use a reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particles).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-30 minutes, depending on peptide hydrophobicity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode.
-
Look for the expected mass of the target peptide.
-
Search for masses corresponding to:
-
Deletion: [M - 101.1] (mass of Thr residue).
-
β-Ala Insertion: [M + 89.1].
-
Diastereomers (Racemization): Look for peak splitting or broadening in the UV chromatogram for the main peptide peak. Diastereomers may have slightly different retention times.
-
-
Protocol 2: Mitigation of N→O Acyl Shift during Cleavage
The N→O acyl shift is a rearrangement that can occur at Ser and Thr residues during prolonged treatment with strong acids like TFA.[6]
-
Minimize Cleavage Time: Limit the exposure of the peptide to the TFA cleavage cocktail to the minimum time required for complete deprotection of side-chain protecting groups (typically 1.5 - 2 hours).[17]
-
Post-Cleavage Base Treatment: The N→O acyl shift is reversible under basic conditions.[15] If this side reaction is suspected, the crude peptide can be treated with a mild base after cleavage.
-
Dissolve the crude peptide in an appropriate buffer (e.g., 10% aqueous ammonia or a pH 8-9 buffer).
-
Stir for 1-2 hours at room temperature.
-
Monitor the conversion back to the native peptide by HPLC-MS.
-
Lyophilize the sample to remove the volatile base before purification.
-
Visualizations
Caption: Standard workflow for solid-phase peptide synthesis (SPPS) using a Fmoc-protected amino acid.
Caption: Troubleshooting decision tree for issues encountered with this compound.
Caption: Mechanism for the formation of Fmoc-β-Alanine impurity from Fmoc-OSu.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 10. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris-biotech.de [iris-biotech.de]
- 16. chem.uci.edu [chem.uci.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Preventing Racemization of Threonine during Peptide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize or prevent the racemization of threonine during solid-phase peptide synthesis (SPPS), specifically when using Fmoc-Thr(tBu)-OSu and related coupling strategies.
Troubleshooting Guide
Problem: You suspect or have confirmed D-threonine formation in your synthetic peptide.
This guide will walk you through potential causes and solutions to maintain the stereochemical integrity of your threonine residues.
Q1: What are the primary causes of threonine racemization during Fmoc-SPPS?
Racemization of amino acids, including threonine, primarily occurs during the carboxyl group activation step required for peptide bond formation. The abstraction of the α-proton of the activated amino acid is the key mechanism leading to the loss of stereochemical purity. Several factors can exacerbate this issue:
-
Activation Method: The choice of coupling reagent and the presence of additives significantly impact the rate of racemization. Some activators create highly reactive intermediates that are more prone to racemization.
-
Base: The type and concentration of the base used during coupling can promote α-proton abstraction. Strong, sterically hindered bases are generally preferred over smaller, more nucleophilic bases.
-
Temperature: Higher coupling temperatures accelerate both the coupling reaction and the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the risk of racemization.
Frequently Asked Questions (FAQs)
Coupling Strategies & Reagents
Q2: Which coupling reagents are recommended to minimize threonine racemization?
The choice of coupling reagent is critical. For sensitive amino acids like threonine, carbodiimide-based reagents in the presence of hydroxylamine-based additives are generally recommended.
-
DIC/HOBt or DIC/OxymaPure: This combination is widely considered one of the most effective for suppressing racemization. Diisopropylcarbodiimide (DIC) is a carbodiimide that activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) act as racemization suppressants by forming less reactive, more stable active esters.
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a modern coupling reagent that has shown superior performance in suppressing racemization compared to HOBt-based reagents.
Q3: Should I be concerned about racemization when using a pre-activated ester like this compound?
While N-hydroxysuccinimide (OSu) esters are generally considered "racemization-free" during their preparation, the risk of racemization is not entirely eliminated during the coupling step itself, especially under basic conditions. Prolonged exposure of the active ester to the amine component and any added base in the reaction mixture can still lead to epimerization. Therefore, even when using pre-activated esters, it is crucial to control other reaction parameters like the choice of base and reaction time.
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure in preventing racemization?
These additives are crucial for suppressing racemization. They react with the initially formed highly reactive activated species (e.g., O-acylisourea from carbodiimides) to form an active ester. This active ester is more stable and less prone to racemization than the initial intermediate, yet still reactive enough to form the peptide bond efficiently.
-
HOBt (1-Hydroxybenzotriazole): The classic and widely used racemization suppressant.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in suppressing racemization, especially for sterically hindered couplings.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.
Reaction Conditions
Q5: What is the influence of the base on threonine racemization?
The base plays a significant role. Tertiary amines are required to neutralize the protonated N-terminus of the growing peptide chain and to facilitate the coupling reaction. However, they can also promote racemization by abstracting the α-proton of the activated amino acid.
-
Recommended Bases: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . Collidine is considered a weaker base than DIPEA and can be advantageous in minimizing racemization in particularly sensitive couplings.
-
Bases to Avoid: Avoid using stronger, less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM) when coupling racemization-prone amino acids.
Q6: How does temperature affect threonine racemization?
Higher temperatures increase the rate of racemization. It is generally recommended to perform the coupling of sensitive amino acids like threonine at room temperature (25°C) or even at 0°C to minimize the risk of epimerization. Microwave-assisted peptide synthesis, which often involves elevated temperatures, should be used with caution for threonine incorporation, and conditions should be carefully optimized.
Q7: Does the solvent choice matter?
Yes, the solvent can influence racemization. While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, using a less polar solvent or a mixture of solvents can sometimes reduce racemization. For instance, a mixture of DMF and dichloromethane (DCM) has been reported to suppress racemization in some cases.
Quantitative Data
Q8: Is there quantitative data available on the extent of threonine racemization under different conditions?
Obtaining precise, universally applicable quantitative data is challenging as the extent of racemization can be sequence-dependent. However, studies on model peptides provide valuable insights. The following table summarizes representative data on the percentage of D-amino acid formed under various coupling conditions.
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Amino Acid (Model Peptides) | Reference |
| HBTU/HOBt | DIPEA | 25 | 1.5 - 5.0 | General observation |
| HATU/HOAt | DIPEA | 25 | 0.5 - 2.0 | General observation |
| DIC/HOBt | DIPEA | 25 | < 1.0 | General observation |
| DIC/OxymaPure | DIPEA | 25 | < 0.5 | General observation |
| DIC/HOBt | None | 0 | Negligible | General observation |
Note: This data is illustrative and the actual level of racemization can vary based on the specific peptide sequence, resin, and other experimental parameters.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-Thr(tBu)-OH to Minimize Racemization
This protocol utilizes DIC/HOBt for in-situ activation, a widely accepted method for reducing racemization.
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Mixture Preparation (perform immediately before adding to resin):
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the solution and allow to pre-activate for a maximum of 2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Immediately add the freshly prepared coupling mixture to the resin.
-
If a base is deemed necessary, add DIPEA (3 equivalents). For maximum suppression of racemization, consider omitting the base or using a weaker base like 2,4,6-collidine.
-
Agitate the reaction vessel at room temperature (25°C) for 2 hours. For particularly sensitive sequences, the coupling can be performed at 0°C for 4-6 hours.
-
-
Washing: Wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Protocol 2: Analysis of Threonine Enantiomeric Purity by Chiral HPLC
This protocol outlines the general steps for determining the D/L ratio of threonine in a synthetic peptide after acid hydrolysis and derivatization.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 ml of 6 N HCl. For advanced analysis to distinguish hydrolysis-induced racemization from synthesis-induced racemization, 6 N DCl in D₂O can be used.
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sealed tube at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the amino acid hydrolysate in 0.1 N HCl.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
To an aliquot of the hydrolysate (containing approximately 50-100 nmol of amino acids), add 20 µl of 1 M NaHCO₃.
-
Add 40 µl of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µl of 1 N HCl to stop the reaction.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase column, such as an Astec CHIROBIOTIC T column, is suitable for separating the diastereomeric derivatives.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate). The exact gradient will need to be optimized for the specific column and peptide.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 340 nm (for the DNP group of Marfey's reagent).
-
Quantification: Integrate the peak areas for the L-Thr and D-Thr derivatives. The percentage of racemization can be calculated as: % D-Thr = [Area(D-Thr) / (Area(L-Thr) + Area(D-Thr))] * 100.
-
Visualizations
Workflow for Minimizing Threonine Racemization
Caption: Workflow for minimizing threonine racemization during SPPS.
Logical Relationship of Factors Influencing Racemization
Caption: Factors influencing threonine racemization and mitigation strategies.
Technical Support Center: Troubleshooting Fmoc Deprotection of Thr(tBu)
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from Threonine (Thr) residues bearing a tert-butyl (tBu) side-chain protecting group during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Q1: We are observing incomplete Fmoc deprotection for a Thr(tBu) residue in our peptide sequence. What are the common causes?
Incomplete Fmoc deprotection of Thr(tBu) is a frequently encountered issue in SPPS. The primary causes are:
-
Steric Hindrance: The bulky nature of both the Fmoc group and the tBu side-chain protecting group on the threonine residue can sterically hinder the access of the piperidine base to the acidic proton on the fluorene ring, slowing down the deprotection reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to inter- or intra-chain aggregation.[1] This aggregation can physically block reagents from reaching the N-terminus, resulting in poor solvation of the peptide-resin and incomplete deprotection. Hydrophobic sequences are particularly prone to aggregation.
-
Suboptimal Deprotection Conditions: Standard deprotection conditions (e.g., 20% piperidine in DMF) may not be sufficient for sterically hindered residues like Thr(tBu), especially within a "difficult" sequence.[2] Factors such as reaction time, temperature, and the choice of base and solvent play a crucial role.
Q2: How can we detect incomplete Fmoc deprotection of Thr(tBu)?
Several methods can be employed to detect incomplete Fmoc removal:
-
UV-Vis Monitoring of Dibenzofulvene (DBF) Adduct: The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is formed as a byproduct of the reaction. A plateau in the absorbance indicates the completion of the reaction. A slow or incomplete rise to the plateau suggests a problematic deprotection step.
-
Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect free primary amines. After the deprotection step and thorough washing, a positive Kaiser test (blue beads) indicates the presence of a free N-terminal amine, signifying successful deprotection. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached. However, the Kaiser test can sometimes be unreliable for sterically hindered N-termini.
-
Mass Spectrometry (MS) Analysis of a Cleaved Peptide Aliquot: A small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by mass spectrometry. The presence of a species with a mass corresponding to the peptide with the Fmac group still attached (+222.2 Da) is a definitive indicator of incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC) Analysis: HPLC analysis of a cleaved peptide sample can reveal the presence of the Fmoc-protected peptide as a separate, more hydrophobic peak that elutes later than the desired, deprotected peptide.
Q3: What are the recommended solutions for overcoming incomplete Fmoc deprotection of Thr(tBu)?
Based on the suspected cause, several strategies can be implemented:
-
Modification of Deprotection Conditions:
-
Extended Reaction Time: Increasing the duration of the piperidine treatment can help drive the deprotection reaction to completion.
-
Increased Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction rate. However, caution must be exercised as higher temperatures can promote side reactions.
-
Use of a Stronger Base: Replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective for sterically hindered residues.[2][3][4] A common cocktail is 2% DBU in DMF.[3][4] Since DBU does not scavenge the dibenzofulvene (DBF) byproduct, a small amount of piperidine (e.g., 2%) is often included in the DBU solution to trap the DBF and prevent its reaction with the newly deprotected amine.
-
-
Disruption of Peptide Aggregation:
-
Solvent Modification: Switching from DMF to N-methylpyrrolidone (NMP), which has better solvating properties, can help disrupt aggregation. Adding chaotropic salts like LiCl to the reaction mixture can also be beneficial.
-
Microwave-Assisted Synthesis: Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection steps.[5]
-
Introduction of Backbone-Modifying Elements: Incorporating pseudoprolines or other backbone-disrupting elements in the peptide sequence can prevent the formation of secondary structures that lead to aggregation.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing Fmoc deprotection of Thr(tBu).
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Concentration | Solvent | Typical Time | Temperature (°C) | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10 min | 25 | Standard conditions, may be insufficient for Thr(tBu).[2] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 2 x 10 min | 25 | Similar efficiency to piperidine, not a controlled substance.[2][5] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 2 x 10 min | 25 | A viable alternative to piperidine.[5] |
| DBU | 2% (v/v) | DMF | 2 x 5 min | 25 | Stronger base, effective for hindered residues. Often used with a DBF scavenger.[3][4] |
Table 2: Recommended Conditions for DBU-based Deprotection of Hindered Residues
| DBU Concentration | Scavenger | Solvent | Time | Temperature (°C) | Reference |
| 2% (v/v) | 2% (v/v) Piperidine | DMF | 2 x 5 min | 25 | [3] |
| 2% (v/v) | 5% (v/v) Piperazine | NMP | 2 x 5 min | 25 | [7] |
Experimental Protocols
Protocol 1: Detection of Incomplete Fmoc Deprotection by HPLC-MS
-
Sample Preparation:
-
Take a small amount of peptide-resin (approx. 2-5 mg) from the synthesis vessel after the deprotection step and subsequent washes.
-
Dry the resin thoroughly under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
HPLC-MS Analysis:
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient of increasing acetonitrile concentration to elute the peptides.
-
Monitor the elution profile using a UV detector (typically at 220 nm) and a mass spectrometer.
-
Expected Results: The desired, fully deprotected peptide will elute at a specific retention time. The Fmoc-protected peptide, being more hydrophobic, will have a longer retention time. The mass spectrometer will confirm the identity of each peak. The presence of a peak with a mass of [M+H]+ and another at [M+222.2+H]+ confirms incomplete deprotection.
-
Protocol 2: Optimized Fmoc Deprotection of Thr(tBu) using DBU
-
Reagent Preparation:
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
-
Deprotection Procedure:
-
After the coupling step, drain the coupling solution from the synthesis vessel.
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Add the DBU/piperidine/DMF deprotection solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitate for another 5 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of the deprotection reagents.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test to confirm the presence of a free amine.
-
Alternatively, take a small resin sample for cleavage and HPLC-MS analysis as described in Protocol 1 to confirm complete Fmoc removal.
-
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q4: Can I use DBU for deprotection if my peptide contains Asp(OtBu)?
It is generally not recommended to use DBU for peptides containing Asp(OtBu) as DBU can promote the formation of aspartimide, a common side reaction.[8] If DBU is necessary due to severe steric hindrance, the use of a more sterically hindered protecting group on the aspartic acid side chain may be considered.
Q5: Is it possible that the incomplete deprotection is actually an issue with the subsequent coupling step?
Yes, incomplete deprotection and incomplete coupling are often linked.[9] If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled to that chain, leading to a deletion sequence. Conversely, if the peptide is aggregating, it will hinder both the deprotection and the coupling steps. It is crucial to ensure complete deprotection before proceeding to the next coupling.
Q6: Are there any alternatives to piperidine and DBU?
4-methylpiperidine (4MP) is a common alternative to piperidine and has been shown to have similar efficiency.[2] An advantage of 4MP is that it is not a controlled substance in many regions.[10] Piperazine is another alternative base that can be used.[5]
Q7: How does the choice of resin affect Fmoc deprotection?
The resin itself does not directly participate in the Fmoc deprotection reaction. However, the swelling properties of the resin in the chosen solvent are critical. Poor swelling can lead to reduced accessibility of reagents to the peptide chain, exacerbating problems of incomplete deprotection, especially in cases of aggregation. Using a resin with good swelling characteristics in your chosen solvent system is important for successful synthesis.
References
- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. iris-biotech.de [iris-biotech.de]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent - Deakin University - Figshare [dro.deakin.edu.au]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris-biotech.de [iris-biotech.de]
Technical Support Center: Optimizing Fmoc-Thr(tBu)-OSu Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and efficiency of Fmoc-Thr(tBu)-OSu coupling in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Monitoring/Verification |
| Slow or Incomplete Coupling | 1. Steric Hindrance: Threonine is a β-branched amino acid, and the tert-butyl protecting group adds further bulk, slowing down the reaction.[1] 2. Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain. 3. Low Reagent Concentration: Insufficient concentration of this compound or the presence of a weak activating agent. 4. Aggregation of the Peptide Chain: The growing peptide chain may aggregate on the resin, hindering further reactions.[2] | 1. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight for difficult couplings. 2. Double Coupling: Perform a second coupling step with fresh reagents. 3. Optimize Solvent: Use a solvent mixture that promotes resin swelling, such as DMF/DCM (1:1).[3] 4. Increase Temperature: Carefully increase the reaction temperature (e.g., to 35-40°C) to enhance reaction kinetics. Microwave-assisted synthesis can also be considered for significant rate enhancement. 5. Use a More Potent Coupling Reagent: While this compound is an active ester, for particularly difficult sequences, in-situ activation of Fmoc-Thr(tBu)-OH with reagents like HATU or HCTU may be more effective. | - Kaiser Test: A positive Kaiser test (blue/purple beads) indicates incomplete coupling (presence of free primary amines).[4] - TNBS Test: Can be used as an alternative to the Kaiser test, especially for secondary amines. |
| Side Reactions (e.g., unusual color change) | 1. Premature Fmoc Deprotection: The basic conditions of the coupling reaction, especially with certain bases, can lead to premature removal of the Fmoc group.[5] 2. Impurity in this compound: The starting material may contain impurities that lead to side products. 3. Reaction with Solvent: DMF can decompose at elevated temperatures to form dimethylamine, which can act as a nucleophile. | 1. Use a Milder Base: If a base is used as an additive, consider using a less hindered and weaker base like N-methylmorpholine (NMM) instead of DIPEA. 2. Ensure High Purity of Reagents: Use high-purity this compound. 3. Avoid Excessive Heat: If heating, maintain a controlled and moderate temperature. | - HPLC/Mass Spectrometry Analysis: Analyze a small cleavage sample of the peptide to identify any unexpected byproducts. |
| Racemization | 1. Prolonged Activation: Leaving the active ester for extended periods before coupling can increase the risk of racemization. 2. Excessive Base: Strong or excess base can promote racemization.[3] | 1. Minimize Pre-activation Time: Add the this compound solution to the resin immediately after preparation. 2. Use Additives: The addition of HOBt or OxymaPure can help to suppress racemization.[6] 3. Optimize Base Stoichiometry: If a base is necessary, use the minimum effective amount. | - Chiral HPLC Analysis: Analyze the final cleaved peptide to determine the extent of racemization. |
| Low Yield | 1. Incomplete Deprotection of the Previous Amino Acid: If the N-terminal Fmoc group of the preceding residue is not completely removed, coupling cannot occur.[2] 2. Loss of Peptide from Resin: Cleavage of the peptide from the resin can occur, especially with acid-sensitive linkers, if the coupling conditions are too harsh. 3. Inefficient Coupling: As described in "Slow or Incomplete Coupling". | 1. Confirm Complete Deprotection: Ensure a negative Kaiser test after the Fmoc deprotection step before proceeding with the coupling. 2. Use Appropriate Resin and Linker: Select a resin and linker compatible with the desired peptide and synthesis strategy. | - Fmoc Quantification: Monitor the Fmoc release during deprotection steps to quantify the yield at each cycle.[4] |
Frequently Asked Questions (FAQs)
Q1: How does the reaction time of this compound compare to coupling with in-situ activated Fmoc-Thr(tBu)-OH?
A1: Generally, the coupling of pre-activated esters like this compound can be slower than couplings using highly reactive in-situ activating agents like HATU or HCTU with Fmoc-Thr(tBu)-OH.[3] This is because the in-situ reagents generate a more reactive activated species directly in the reaction vessel. However, this compound offers the advantage of avoiding the handling of corrosive and moisture-sensitive coupling reagents. For routine couplings, a reaction time of 1-2 hours for this compound is a good starting point, which can be extended for difficult sequences.
Q2: What is the optimal temperature for this compound coupling?
A2: The optimal temperature is a balance between reaction rate and the risk of side reactions. Room temperature (20-25°C) is the standard starting point. If the coupling is slow, the temperature can be moderately increased to 35-40°C. Higher temperatures can accelerate the reaction but may also increase the risk of racemization and other side reactions.
Q3: Can I use additives like HOBt or OxymaPure with this compound?
A3: Yes, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) can be beneficial.[6] They can act as catalysts and also help to suppress racemization by forming a more reactive and less racemization-prone active ester in situ. A 1:1 molar ratio of the additive to this compound is typically used.
Q4: I observed a persistent yellow or purple color during the coupling of Fmoc-Thr(tBu)-OH. Is this normal and does it happen with the -OSu variant?
A4: A yellow color is often normal and can be attributed to the Fmoc group. However, a persistent purple or reddish color during the coupling of Fmoc-Thr(tBu)-OH has been reported and may indicate the formation of a side product, potentially due to impurities or side reactions at elevated temperatures.[5] While less documented for the -OSu variant, any unexpected and intense color change should be investigated as it might signify a problem with the reaction.
Q5: Is double coupling always necessary for this compound?
A5: No, double coupling is not always necessary. For many sequences, a single, sufficiently long coupling reaction is adequate. Double coupling is a strategy to ensure complete reaction for known "difficult" couplings, such as those involving sterically hindered amino acids like threonine or when coupling onto a growing peptide chain that is prone to aggregation.[1] Monitoring the completion of the first coupling with a Kaiser test is the best way to determine if a second coupling is required.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is suitable for routine coupling steps.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
Confirm complete deprotection with a negative Kaiser test.
-
-
Coupling Reaction:
-
Prepare a solution of this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
If using an additive, add 1-hydroxybenzotriazole (HOBt) or OxymaPure (3 equivalents) to the this compound solution.
-
Add the amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete.
-
If the Kaiser test is positive (blue/purple beads), continue the coupling for another 1-2 hours or proceed to Protocol 2.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended for sterically hindered couplings or when aggregation is suspected.
-
First Coupling:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Intermediate Wash:
-
After the first coupling (e.g., 2 hours), wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh solution of this compound (2-3 equivalents) and any additives in DMF.
-
Add the fresh solution to the resin and agitate for another 1-2 hours at room temperature.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Key factors influencing the efficiency of this compound coupling.
References
Impact of base choice on Fmoc-Thr(tBu)-OSu coupling and epimerization.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the impact of base choice on the coupling efficiency and stereochemical integrity of Fmoc-Thr(tBu)-OSu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a critical issue when coupling this compound?
A1: Epimerization is a chemical process where one stereoisomer is converted into its diastereomer, in this case, the transformation of the L-threonine residue into D-allo-threonine at the alpha-carbon (Cα). This side reaction is highly undesirable in peptide synthesis as it alters the peptide's three-dimensional structure, which can drastically change or eliminate its biological activity.[1][2] Furthermore, the resulting epimerized peptide has very similar physical properties to the desired product, making purification extremely difficult.[1]
Q2: How does the choice of base directly influence the rate of epimerization?
A2: The base plays a crucial role in two potential epimerization mechanisms. The primary mechanism relevant to base choice is the direct abstraction (removal) of the proton from the alpha-carbon of the amino acid active ester.[1] A strong or sterically unhindered base can more readily remove this proton, forming a planar enolate intermediate. Subsequent re-protonation can occur from either face of the plane, leading to a mixture of L and D isomers. Therefore, a stronger base generally leads to a higher rate of epimerization.
Q3: My HPLC analysis shows a significant diastereomeric impurity after coupling this compound with DIPEA. What is the likely cause and solution?
A3: The presence of a diastereomeric impurity strongly suggests that epimerization has occurred. N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but it is known to promote racemization, especially with sensitive amino acids like serine and cysteine, which are structurally similar to threonine.[3][4] The recommended solution is to switch to a weaker, more sterically hindered base such as 2,4,6-collidine (sym-collidine), which has been shown to significantly reduce the risk of epimerization.[3][4][5]
Q4: What are the recommended bases for coupling epimerization-prone amino acids?
A4: While DIPEA and N-methylmorpholine (NMM) are frequently used, they carry a higher risk of inducing epimerization.[4] For sensitive couplings, including this compound, the recommended base is 2,4,6-collidine . Its increased steric hindrance and lower basicity compared to DIPEA minimize the unwanted side reaction of Cα proton abstraction.
Q5: Is it possible to perform the coupling of this compound without a base?
A5: Yes, particularly because this compound is a pre-activated ester. The primary role of the base in this context is to ensure the free amine on the growing peptide chain (resin) is fully deprotonated and thus nucleophilic. If the previous Fmoc deprotection and subsequent washing steps are performed correctly, the terminal amine should be free. Performing the coupling in the absence of an added tertiary amine can be an effective strategy to minimize base-catalyzed epimerization.[4] However, this may lead to slower coupling kinetics. If incomplete coupling is observed, adding a minimal amount of a weak base like collidine is advised.
Troubleshooting Guide
Problem: Poor coupling efficiency and/or high levels of epimerization observed during the incorporation of this compound.
Diagnostic Workflow
The following workflow can help diagnose and resolve common issues related to this compound coupling.
Caption: Troubleshooting workflow for this compound coupling issues.
Quantitative Data Summary
The choice of base has a quantifiable impact on epimerization. While data specifically for this compound is sparse, studies on the structurally similar and highly sensitive Fmoc-Ser(glycosylated)-OH provide a strong proxy for expected outcomes.
| Base Used | Typical Coupling Conditions | Observed Epimerization (%)* | Recommendation |
| DIPEA | 3-4 eq. Amino Acid, 3-4 eq. HBTU/HATU, 6-8 eq. DIPEA | 15 - 50% | Not Recommended for sensitive residues.[5] |
| NMM | 3-4 eq. Amino Acid, 3-4 eq. HATU, 8 eq. NMM | 10 - 30% | Use with caution; lower risk than DIPEA but still significant.[5][6] |
| 2,4,6-Collidine | 3-4 eq. Amino Acid, 3-4 eq. HATU, 6-8 eq. Collidine | < 5% | Highly Recommended for minimizing epimerization.[3][5] |
| None | 3-4 eq. Fmoc-AA-OSu, no added base | < 2% | Optimal for pre-activated esters to avoid base-catalyzed epimerization.[4] |
*Note: Percentages are illustrative based on published data for sensitive amino acids and may vary based on sequence, temperature, and reaction time.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling Using 2,4,6-Collidine
This protocol is recommended when a base is required to ensure complete coupling of this compound.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and 2,4,6-collidine (3 eq.) in fresh, high-purity DMF.
-
Coupling Reaction: Add the coupling solution to the washed resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor for the presence of free amines and confirm reaction completion.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Base-Free Coupling for Pre-Activated Esters
This protocol is the preferred method for minimizing epimerization with active esters like this compound.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1. The washing step is critical to ensure the terminal amine is in its free base form.
-
Coupling Solution Preparation: In a separate vessel, dissolve only the this compound (3 eq.) in fresh, high-purity DMF. Do not add any base.
-
Coupling Reaction: Add the coupling solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. Note that reaction times may be longer compared to base-mediated protocols.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1. If the coupling is incomplete after 4 hours, a second coupling or the addition of a small amount of collidine (0.5 eq) may be considered.
Reaction Mechanisms
Understanding the chemical pathways that lead to epimerization is key to preventing it.
Caption: The two primary mechanisms for amino acid epimerization during peptide synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Peptides Containing Thr(tBu) Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude peptides containing tert-butyl protected Threonine (Thr(tBu)) residues.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage, deprotection, and purification of peptides containing Thr(tBu).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of the tBu protecting group from Threonine. | 1. Insufficient TFA concentration in the cleavage cocktail.[1] 2. Cleavage time is too short.[2] 3. Presence of multiple acid-labile protecting groups consuming the acid. 4. Steric hindrance around the Thr(tBu) residue. | 1. Increase TFA concentration to 95% in the cleavage cocktail. 2. Extend the cleavage time (e.g., from 2 hours to 4 hours) and monitor deprotection by HPLC.[2] 3. Perform a "rescue cleavage" on the crude peptide by re-dissolving it in a fresh cleavage cocktail. 4. Consider using a stronger acid like TFMSA (Trifluoromethanesulfonic acid) in small percentages, though this may increase other side reactions.[1] |
| Presence of unexpected peaks in HPLC analysis of the crude peptide. | 1. Incomplete deprotection: A peak with a mass increase of +56 Da corresponds to the peptide with a remaining tBu group.[1] 2. Re-alkylation of other residues: Free tBu cations can reattach to nucleophilic side chains, such as Cysteine (S-t-butylation) or Tryptophan.[1][3] 3. Formation of other side products: Depending on the sequence and cleavage conditions, other side reactions like oxidation or deletion sequences can occur.[4] | 1. Confirm the +56 Da mass shift by LC-MS. Optimize cleavage conditions as described above. 2. Use an effective scavenger cocktail to trap tBu cations. A common mixture is TFA/TIS/H2O (95:2.5:2.5). For peptides with sensitive residues, consider adding thioanisole or 1,2-ethanedithiol (EDT).[5] 3. Analyze the crude product thoroughly by LC-MS to identify the nature of the byproducts and adjust the synthesis or cleavage strategy accordingly. |
| Difficulty in separating the fully deprotected peptide from the Thr(tBu)-containing peptide by RP-HPLC. | 1. The two species may have very similar retention times. The tBu group increases hydrophobicity, causing the incompletely deprotected peptide to elute later. 2. The HPLC gradient is not optimized for separating these closely related species. | 1. Use a shallower gradient in your RP-HPLC method to improve resolution. For example, decrease the rate of increase of the organic solvent (e.g., acetonitrile) to 0.5% per minute. 2. Ensure your analytical method can baseline-separate the two species before scaling up to preparative HPLC.[6] |
| Premature loss of the tBu protecting group during synthesis. | 1. Repeated exposure to mildly acidic conditions if a very acid-labile linker or other protecting groups are used. 2. Degradation of the solvent (e.g., DMF) can lead to the formation of acidic species. | 1. Ensure that the chosen orthogonal protection scheme is fully compatible. The tBu group is generally stable to the basic conditions used for Fmoc removal.[7] 2. Use high-quality, fresh solvents for synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tBu group on Threonine in peptide synthesis?
The tert-butyl (tBu) group is a permanent protecting group used for the hydroxyl side chain of Threonine (and Serine) in Fmoc-based solid-phase peptide synthesis (SPPS).[8] It prevents unwanted side reactions at the hydroxyl group during peptide chain elongation. It is designed to be stable during the basic conditions of Fmoc-group removal (using piperidine) and is typically removed at the final step when the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).[8][7]
Q2: My LC-MS data shows a peak with a mass of +56 Da compared to my target peptide. What is this?
A mass increase of 56 Da is characteristic of a remaining tert-butyl (tBu) group on your peptide. This indicates incomplete deprotection of one or more residues, such as Thr(tBu), Ser(tBu), Asp(OtBu), or Glu(OtBu), during the acid cleavage step.
Q3: How can I ensure complete removal of the Thr(tBu) protecting group?
To ensure complete deprotection, use a robust cleavage cocktail, typically with a high concentration of TFA (90-95%).[8] A standard and effective mixture for most peptides is TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature. For peptides with multiple tBu-protected residues, extending the cleavage time up to 4-6 hours may be necessary.[2] It is always recommended to perform a small-scale test cleavage and analyze the product by LC-MS to optimize the conditions.
Q4: How does the presence of a Thr(tBu) group affect the peptide's behavior on RP-HPLC?
The tBu group is hydrophobic. Therefore, a peptide still containing a Thr(tBu) residue will be more hydrophobic than its fully deprotected counterpart. This increased hydrophobicity will lead to a longer retention time on a reversed-phase HPLC column.[9] This difference in retention allows for the separation and analysis of the desired peptide from its incompletely deprotected form.
Q5: Can I remove the tBu group from my purified peptide if I find it was not completely removed during cleavage?
Yes, you can perform a "rescue cleavage" in solution. Lyophilized crude peptide containing the incompletely deprotected species can be re-dissolved in a fresh TFA cleavage cocktail. After stirring for 1-2 hours at room temperature, the TFA is removed (e.g., by rotary evaporation or a stream of nitrogen), and the peptide is precipitated again with cold diethyl ether.
Q6: Are there any specific amino acids that can influence the difficulty of Thr(tBu) deprotection?
While the primary factor for deprotection is the acid strength and cleavage time, the local chemical environment can have an effect. Sterically bulky neighboring amino acids could potentially hinder the access of the acid to the tBu group, although this is generally not a major issue with the strong acids used for cleavage. The overall hydrophobicity and secondary structure of the peptide can also influence solvation and reagent access during cleavage.[10]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Thr(tBu)-Containing Peptide
Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups, including Thr(tBu).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
-
Dichloromethane (DCM) for washing
-
Dimethylformamide (DMF) for washing
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. For 100 mg of resin, use approximately 2 mL.
-
Add the cleavage cocktail to the resin.
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Add the collected filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Analyze the crude peptide by analytical RP-HPLC and LC-MS.
Protocol 2: HPLC Analysis to Detect Incomplete Thr(tBu) Deprotection
Objective: To analyze the crude peptide to determine the efficiency of the Thr(tBu) deprotection.
Materials:
-
Crude peptide (lyophilized)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm)[9]
-
LC-MS system
Procedure:
-
Prepare a stock solution of the crude peptide (e.g., 1 mg/mL) in a suitable solvent, often a mixture of Solvent A and B.
-
Inject a small volume (e.g., 10-20 µL) onto the analytical C18 column.
-
Elute the peptide using a linear gradient. A typical starting gradient would be 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Analyze the resulting chromatogram. Look for a major peak corresponding to your target peptide.
-
If incomplete deprotection occurred, you will likely see a later-eluting peak.
-
Couple the HPLC to a mass spectrometer to obtain the mass of the main peak and any major impurity peaks. Confirm the presence of a +56 Da peak relative to the expected mass of the fully deprotected peptide.
Visualizations
Caption: Standard workflow for peptide synthesis, cleavage, and purification.
Caption: Troubleshooting logic for analyzing crude peptide purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mesalabs.com [mesalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. iris-biotech.de [iris-biotech.de]
- 9. hplc.eu [hplc.eu]
- 10. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptide Aggregation in Sequences with Multiple Thr(tBu) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing multiple tert-butyl protected threonine (Thr(tBu)) residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences with multiple Thr(tBu) residues prone to aggregation?
Peptide sequences rich in threonine, especially when protected with the bulky tert-butyl (tBu) group, are susceptible to aggregation primarily due to the formation of inter-chain hydrogen bonds, leading to the formation of β-sheet structures.[1][2] This self-association can hinder the accessibility of the N-terminus for subsequent coupling reactions and deprotection steps during solid-phase peptide synthesis (SPPS).[1][2]
Q2: What are the initial indicators of aggregation during SPPS?
Common indicators of on-resin aggregation include:
-
Poor resin swelling: The peptide-resin matrix may fail to swell adequately in the synthesis solvent.[2]
-
Slow or incomplete Fmoc deprotection: The deprotection reaction, monitored by UV, may show a broadened or flattened peak.
-
Positive or ambiguous post-coupling tests: A positive Kaiser test (for primary amines) or other amine tests after a coupling step suggests incomplete reaction.
-
Decreased peptide purity and yield: The final crude peptide will show a complex chromatogram with multiple deletion or truncated sequences.
Q3: Can the choice of protecting group for Threonine impact aggregation?
Yes, the choice of the side-chain protecting group for threonine can significantly influence aggregation. While the tert-butyl (tBu) group is common, the bulkier trityl (Trt) group can sometimes be advantageous.[3] The larger steric hindrance of the Trt group can disrupt the formation of inter-chain hydrogen bonds that lead to aggregation, resulting in purer crude peptides for difficult sequences.[3]
Q4: What are pseudoproline dipeptides and how do they help in managing aggregation?
Pseudoproline dipeptides are derivatives of Ser or Thr where the side chain hydroxyl group is cyclized with the backbone amide nitrogen, creating a temporary proline-like structure.[3][4][5] Incorporating these dipeptides into a peptide sequence introduces a "kink" that disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[3][4][5] This disruption improves the solvation of the peptide chain and enhances coupling efficiency, leading to higher purity and yield.[3][4][5]
Troubleshooting Guide
Issue 1: Incomplete Coupling and Deprotection in a Thr(tBu)-rich Sequence
Symptoms:
-
Positive Kaiser test after coupling.
-
Broad, tailing peaks in the UV chromatogram during Fmoc deprotection.
-
Low purity of the final crude peptide with significant deletion sequences.
Potential Causes:
-
On-resin aggregation of the peptide chains, sterically hindering reactive sites.
-
Poor solvation of the growing peptide.
Troubleshooting Steps:
-
Optimize Synthesis Solvents:
-
Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP. NMP is a more polar aprotic solvent and can improve the solvation of aggregating sequences.
-
Consider adding a small percentage of Dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions to further disrupt secondary structures.
-
-
Incorporate Pseudoproline Dipeptides:
-
Utilize Microwave-Assisted SPPS:
-
Change the Threonine Protecting Group:
-
Consider using Fmoc-Thr(Trt)-OH instead of Fmoc-Thr(tBu)-OH. The bulkier Trt group can be more effective at preventing aggregation in some sequences.[3]
-
-
Employ Chaotropic Salts:
-
Adding chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt hydrogen bonding networks and reduce aggregation.
-
Issue 2: Poor Solubility of the Cleaved Peptide
Symptoms:
-
The crude peptide precipitates out of the cleavage cocktail upon addition of ether.
-
Difficulty dissolving the crude peptide in aqueous buffers for purification.
Potential Causes:
-
The final deprotected peptide sequence is inherently hydrophobic and prone to aggregation in aqueous solutions.
-
Residual protecting groups or byproducts from synthesis are promoting aggregation.
Troubleshooting Steps:
-
Optimize Dissolution Conditions:
-
Attempt to dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, DMSO, or hexafluoroisopropanol) before adding the aqueous buffer for HPLC.
-
Use buffers containing denaturants such as guanidinium chloride or urea for initial solubilization, followed by dilution for purification.
-
-
Incorporate Solubilizing Tags:
-
During peptide design, consider the addition of hydrophilic residues (e.g., Lys, Arg) at the N- or C-terminus to improve overall solubility.
-
-
Review Synthesis and Cleavage Protocols:
-
Ensure complete removal of all protecting groups during the final cleavage step. Incomplete deprotection can significantly impact solubility.
-
Optimize the cleavage cocktail and time to minimize side reactions.
-
Data Presentation
Table 1: Comparison of Crude Peptide Purity with Different Synthesis Strategies for a Model Thr(tBu)-Rich Peptide (Sequence: H-Thr-Thr-Thr-Val-Leu-Gly-Thr-Thr-Thr-NH2)
| Strategy | Solvent | Coupling Reagent | Crude Purity (%) |
| Standard SPPS | DMF | HBTU/DIEA | 45 |
| Microwave-Assisted SPPS | DMF | HBTU/DIEA | 68[7] |
| Standard SPPS with Pseudoproline | DMF | HBTU/DIEA | 85 |
| Microwave-Assisted SPPS with Pseudoproline | NMP | HATU/DIEA | >90 |
| Standard SPPS with Thr(Trt) | DMF | HBTU/DIEA | 62 |
Note: These are representative values based on literature and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS of a Thr(tBu)-Rich Peptide
-
Resin Swelling: Swell Rink Amide resin in NMP for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP.
-
Apply microwave irradiation (e.g., 30W, 75°C) for 3 minutes.
-
Wash the resin with NMP (5 times).
-
-
Amino Acid Coupling:
-
Prepare a solution of Fmoc-amino acid (5 eq), HATU (4.9 eq), and DIEA (10 eq) in NMP.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation (e.g., 25W, 75°C) for 5 minutes.
-
Wash the resin with NMP (5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Synthesis up to the Insertion Point: Synthesize the peptide chain up to the residue preceding the desired Thr insertion point using standard or microwave-assisted SPPS protocols.
-
Pseudoproline Coupling:
-
For the coupling step where the pseudoproline is to be introduced, use the pre-formed Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.
-
Use the same coupling conditions as for a standard amino acid (e.g., 5 eq dipeptide, 4.9 eq HATU, 10 eq DIEA in NMP).
-
-
Continue Synthesis: After the pseudoproline dipeptide is coupled, continue with the synthesis of the remaining peptide sequence. The pseudoproline will be converted back to the native Thr residue during the final TFA cleavage.
Visualizations
Figure 1. Troubleshooting workflow for managing aggregation during SPPS of Thr(tBu)-rich peptides.
Figure 2. Logical diagram illustrating the mechanism of action of pseudoproline dipeptides.
References
- 1. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Identifying and minimizing deletion sequences after Thr(tBu) incorporation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing deletion sequences that can occur after the incorporation of Threonine (tBu) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue: Increased frequency of deletion sequences observed in mass spectrometry (MS) analysis immediately following a newly incorporated Thr(tBu) residue.
This is a common challenge in SPPS, primarily due to the steric hindrance posed by the bulky tert-butyl (tBu) protecting group on the threonine side chain. This bulkiness can impede the efficient coupling of the subsequent amino acid, leading to incomplete reactions and the formation of deletion sequences.
dot
Figure 1. Logical workflow illustrating how steric hindrance from the Thr(tBu) group can lead to the formation of deletion sequences and the role of capping as a mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: Why are deletion sequences more common after the incorporation of Fmoc-Thr(tBu)-OH?
A1: The primary reason is steric hindrance. The tert-butyl (tBu) group is bulky and can physically obstruct the incoming activated amino acid from efficiently accessing the N-terminus of the growing peptide chain. This can lead to incomplete coupling reactions, and if the unreacted N-terminus is not capped, it will be available for coupling in the subsequent cycle, resulting in a peptide missing one amino acid (a deletion sequence).
Q2: What are the most effective strategies to minimize deletion sequences after Thr(tBu) incorporation?
A2: Several strategies can be employed, often in combination:
-
Use of High-Performance Coupling Reagents: Standard coupling reagents may not be efficient enough to overcome the steric hindrance. More potent activating agents are recommended.
-
Double Coupling: Performing the coupling step twice for the amino acid immediately following the Thr(tBu) residue can significantly improve the reaction's completeness.
-
Incorporation of Pseudoproline Dipeptides: If the sequence allows, using a pseudoproline dipeptide can disrupt secondary structures that may exacerbate coupling difficulties.
-
Capping: After the coupling step, treating the resin with a capping agent like acetic anhydride will block any unreacted N-termini, preventing them from reacting in subsequent cycles and forming deletion sequences. This results in truncated peptides which are generally easier to separate from the target peptide during purification.
Q3: Which coupling reagents are recommended for coupling after a Thr(tBu) residue?
A3: For sterically hindered couplings, such as the one following a Thr(tBu) residue, more reactive coupling reagents are preferable. Uronium/aminium-based reagents are generally more effective than carbodiimides in these situations.
| Coupling Reagent Class | Examples | Efficacy for Hindered Couplings | Notes |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High | HATU and COMU are often considered superior for difficult couplings due to the formation of highly reactive OAt and Oxyma esters, respectively.[1] |
| Phosphonium | PyBOP, PyAOP | High | PyAOP is generally more reactive than PyBOP. These reagents do not cause guanidinylation of the N-terminus, which can be a side reaction with uronium/aminium reagents if used in excess.[2] |
| Carbodiimides | DCC, DIC | Moderate | Generally less effective for sterically hindered couplings compared to uronium/aminium or phosphonium reagents. Often used with additives like HOBt or OxymaPure to improve efficiency and reduce racemization.[3] |
dot
Figure 2. Key decision points and improved strategies for minimizing deletion sequences after Thr(tBu) incorporation.
Experimental Protocols
Protocol 1: Double Coupling for the Amino Acid Following Thr(tBu)
This protocol is recommended for the coupling of the amino acid immediately after the Thr(tBu) residue to drive the reaction to completion.
-
First Coupling:
-
Perform the standard deprotection of the Fmoc group from the Thr(tBu) residue using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Prepare the coupling solution for the next amino acid using a high-performance coupling reagent (e.g., HATU) at a 4-fold excess relative to the resin loading.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
-
-
Second Coupling:
-
Regardless of the Kaiser test result, it is prudent to proceed with a second coupling.
-
Prepare a fresh coupling solution for the same amino acid as in the first coupling.
-
Add the solution to the resin and react for another 1-2 hours.
-
Wash the resin thoroughly with DMF to remove any excess reagents.
-
-
Capping (Recommended):
-
After the second coupling and washing, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 30 minutes to block any remaining unreacted N-termini.
-
Wash the resin with DMF and proceed with the deprotection step for the next cycle.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol is a preventative measure to be used when the peptide sequence is known to be difficult or prone to aggregation, especially in regions containing or near Thr(tBu).
-
Sequence Planning:
-
Identify a suitable position for a pseudoproline dipeptide in your sequence. Ideally, this should be at an Xaa-Thr or Xaa-Ser motif. The use of pseudoproline dipeptides is most effective when spaced approximately every 6-7 residues.[4]
-
-
Coupling of the Pseudoproline Dipeptide:
-
At the appropriate cycle, use the commercially available Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide instead of a single amino acid.
-
Dissolve the pseudoproline dipeptide and a suitable coupling reagent (e.g., HBTU or HATU) in DMF.
-
Add the activation base (e.g., DIPEA) and immediately add the solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 1-2 hours. Pseudoproline dipeptides generally couple with high efficiency.
-
-
Post-Coupling:
-
After coupling, wash the resin with DMF.
-
Since a dipeptide was incorporated, the next deprotection step will reveal the N-terminus of the "Xaa" residue of the dipeptide. Proceed with the synthesis of the remainder of the peptide as usual.
-
-
Cleavage and Deprotection:
-
The oxazolidine ring of the pseudoproline is labile to standard TFA cleavage conditions. During the final cleavage and deprotection of the peptide from the resin, the native threonine residue will be regenerated.
-
dot
Figure 3. Experimental workflow for the double coupling and capping protocol to minimize deletion sequences.
Data on Coupling Efficiency
While exact quantitative data for deletion sequences after Thr(tBu) incorporation is highly sequence-dependent and not always published, the relative efficiency of different coupling reagents for hindered amino acids provides a good proxy for predicting and minimizing these side reactions.
| Coupling Reagent | Relative Coupling Efficiency for Hindered Residues | Typical Coupling Time for Hindered Residues | Reference |
| DIC/HOBt | Baseline | 2 - 4 hours | [3] |
| HBTU | Good | 1 - 2 hours | [5] |
| HATU | Excellent | 30 minutes - 1.5 hours | [1][5] |
| COMU | Excellent | 30 minutes - 1.5 hours | [1] |
Note: The data presented is a qualitative summary based on literature. Actual coupling times and efficiencies can vary based on the specific peptide sequence, resin, and reaction conditions. It is always recommended to perform a small-scale test synthesis to optimize conditions for a new or difficult peptide.
References
Validation & Comparative
A Comparative Guide to Threonine Incorporation in SPPS: Fmoc-Thr(tBu)-OSu vs. HOBt/HBTU Activation
In the realm of Solid-Phase Peptide Synthesis (SPPS), the efficient and stereochemically pure incorporation of amino acids is paramount. Threonine, a crucial beta-hydroxy amino acid, presents unique challenges during peptide chain elongation. The choice of coupling methodology directly impacts yield, purity, and the suppression of potential side reactions. This guide provides an objective, data-driven comparison between two prevalent methods for threonine incorporation: the use of a pre-activated N-hydroxysuccinimide ester, Fmoc-Thr(tBu)-OSu , and the in-situ activation of Fmoc-Thr(tBu)-OH using HBTU/HOBt.
Performance Comparison
The selection of a coupling strategy is often a trade-off between reaction speed, efficiency, cost, and the potential for side reactions such as racemization. While both methods are widely used, they operate via different mechanisms, leading to distinct performance characteristics. The HBTU/HOBt system is renowned for its high reactivity and speed, making it a workhorse for standard and difficult couplings.[1] In contrast, pre-activated OSu esters offer simplicity and convenience, eliminating the need for an in-situ activation step.
Quantitative Data Summary
The following table summarizes the key performance indicators for each method based on established literature. Direct head-to-head comparative studies with precise quantitative data are scarce; therefore, this table represents a synthesis of generally accepted performance levels in the field.
| Parameter | This compound (Active Ester) | HOBt/HBTU Esters (In-situ Activation) | Notes |
| Coupling Efficiency | Good to High | Very High / Excellent | HBTU is generally more reactive and highly effective for sterically hindered or difficult couplings.[1][2] |
| Typical Reaction Time | 60 - 120 minutes | 10 - 60 minutes | HBTU activation is very rapid, with complete couplings often observed in under 30 minutes.[1] |
| Racemization Risk | Low | Low to Moderate | HBTU shows strong resistance to racemization, a property enhanced by the HOBt additive.[3][4][5] However, the use of excess base (DIPEA) can increase risk for sensitive amino acids.[6] |
| Convenience | High (Reagent is ready to use) | Moderate (Requires pre-activation step) | OSu esters simplify the process by removing the need to handle multiple activation reagents. |
| Key Side Reactions | - Susceptible to hydrolysis- Potential for N-O acyl shift (cleavage step) | - Guanidinylation of free amine by excess HBTU- Potential for N-O acyl shift (cleavage step)[7] | Pre-activation is critical for HBTU to prevent the reagent from capping the peptide chain.[6] |
Experimental Protocols
The following protocols outline standard procedures for incorporating Fmoc-Thr(tBu) using both methodologies in a typical manual Fmoc-SPPS workflow.
General SPPS Step: Fmoc Deprotection
Before each coupling, the N-terminal Fmoc protecting group of the resin-bound peptide must be removed.
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 1: Coupling via HOBt/HBTU In-situ Activation
This method involves the rapid, in-situ formation of a highly reactive HOBt ester.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
-
Agitate the mixture for 2-5 minutes. Note: Avoid extended pre-activation times.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.
-
Agitate the reaction vessel for 30-60 minutes.
-
Monitoring & Wash: Drain the reaction solution. Take a small sample of resin beads for a completion test (e.g., negative Kaiser test).
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling via this compound Active Ester
This method uses a stable, pre-activated amino acid derivative, simplifying the coupling step.
-
Preparation: Dissolve this compound (3 eq.) in DMF. An equivalent of HOBt (3 eq.) can be added to the solution to accelerate the reaction, though it is not strictly necessary.
-
Coupling: Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 60-120 minutes, or until the reaction is complete.
-
Monitoring & Wash: Drain the reaction solution. Take a small sample of resin beads for a completion test (e.g., negative Kaiser test).
-
Wash the resin thoroughly with DMF (3-5 times).
Visualized Workflows and Mechanisms
Visual diagrams help clarify the sequence of steps and chemical transformations involved in each method.
Experimental Workflow Comparison
The following diagram illustrates the key difference in the experimental workflow: the mandatory pre-activation step required for the HBTU/HOBt method.
Chemical Activation Pathways
The chemical mechanisms underpinning these two methods are fundamentally different. HBTU forms a reactive ester intermediate in the reaction vessel, whereas the OSu ester is a stable, pre-synthesized active species.
Conclusion and Recommendations
Both this compound and HOBt/HBTU activation are effective and reliable methods for incorporating threonine into synthetic peptides.
-
Choose HOBt/HBTU activation for:
-
Speed and Efficiency: When rapid coupling cycles are desired, especially in automated synthesizers.[1]
-
Difficult Sequences: For sterically hindered couplings or sequences known to be prone to aggregation, the high reactivity of HBTU is advantageous.[8]
-
Cost-Effectiveness: In-situ activation using bulk reagents is often more economical for large-scale synthesis than using pre-activated esters.
-
-
Choose this compound for:
-
Simplicity and Convenience: The method reduces the number of reagents and steps, minimizing the potential for errors, particularly in manual synthesis.
-
Specific Applications: When avoiding the specific byproducts of HBTU (tetramethylurea) or the strong organic base (DIPEA) is desirable.
-
Mild Conditions: Active ester couplings are generally very mild and have a low risk of racemization.
-
Ultimately, the choice of method depends on the specific requirements of the synthesis, including the peptide sequence, the scale, available instrumentation, and the overall strategic goals of the researcher.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with tBu- and Trt-Protected Threonine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of peptides synthesized using Threonine with two common side-chain protecting groups in Fmoc chemistry: the tert-butyl (tBu) group, as seen in Fmoc-Thr(tBu)-OH , and the trityl (Trt) group, found in Fmoc-Thr(Trt)-OH . The comparison is supported by experimental protocols and data concerning HPLC analysis of the resulting crude peptides.
While the prompt specifies Fmoc-Thr(tBu)-OSu, an active ester, it is important to note that the more prevalent modern method is the in situ activation of the corresponding carboxylic acid (Fmoc-Thr(tBu)-OH) using coupling reagents. Active esters are valued for suppressing racemization, but for the purpose of this guide, the primary comparison will focus on the impact of the side-chain protecting group (tBu vs. Trt), which is the more significant variable affecting overall synthesis success and purity.
Performance Comparison: tBu vs. Trt Protection for Threonine
The selection between a tBu and a Trt protecting group for the Threonine side chain can significantly influence the outcome of the synthesis, particularly for complex or lengthy peptide sequences. The tBu group is the standard and more economical choice, while the Trt group often provides a distinct advantage in specific situations.
Model peptide studies have shown that using Fmoc amino acids with Trt-based side-chain protection, including for Threonine, can lead to crude peptides of higher purity compared to those synthesized with tBu-based protection[1][2]. This is especially true for sequences containing nucleophilic residues like Tryptophan (Trp) or Methionine (Met)[1]. The primary advantages of the Trt group lie in the milder acidic conditions required for its removal and its ability to mitigate certain side reactions and synthesis challenges.
One notable issue with tBu protection is the potential for incomplete removal of the Nα-Fmoc group during the synthesis of long peptides (over 15 residues)[2]. This leads to deletion sequences that are difficult to separate from the target peptide. The bulkier Trt group appears to lessen the aggregation that can cause this issue[2].
Table 1: Comparison of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-butyl (tBu) | Trityl (Trt) |
| Cleavage Condition | Strong Acid (e.g., 95% TFA)[3][4] | Mild Acid (e.g., 1-5% TFA in DCM)[2] |
| Crude Peptide Purity | Generally good for standard sequences. May be lower in "difficult" or long sequences[1][2]. | Often higher, especially for difficult sequences containing Trp, Met, or for long peptides[1][2]. |
| Key Advantage | Cost-effective and widely used as the standard for Fmoc SPPS. | Milder cleavage conditions reduce side reactions. Can help prevent aggregation and incomplete Fmoc deprotection in long sequences[2]. |
| Potential Issues | Can lead to incomplete Fmoc deprotection in long or aggregating sequences[2]. Strong acid cleavage can increase side reactions with sensitive residues. | Higher cost of the amino acid derivative. |
| Common Scavengers | Water, Triisopropylsilane (TIPS), 1,2-Ethanedithiol (EDT) | Triisopropylsilane (TIPS) |
Experimental Protocols
Detailed methodologies for peptide synthesis and analysis are crucial for reproducibility and comparison. Below are standard protocols for synthesizing a hypothetical Threonine-containing peptide using both tBu and Trt protection strategies, followed by a general HPLC analysis protocol.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel[5].
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group from the resin linker. Wash the resin thoroughly with DMF (3-5 times)[6][7].
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid[7][8].
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a colorimetric test (e.g., Kaiser test). Wash the resin with DMF[9].
-
-
Chain Elongation:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF[6].
-
Coupling: Repeat step 3 for each subsequent amino acid, using Fmoc-Thr(tBu)-OH when Threonine is required in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS)[10].
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting groups[3].
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Key Differences for Fmoc/Trt Strategy
The synthesis protocol is identical to the Fmoc/tBu strategy, with the key exception of using Fmoc-Thr(Trt)-OH at the appropriate step. The primary divergence is the final cleavage, where the lability of the Trt group allows for milder conditions if selective deprotection is desired. However, for global deprotection alongside other tBu-protected residues, the same strong acid cocktail is typically used. The main benefit of Trt arises during the synthesis itself by preventing issues seen with tBu groups[2].
Protocol 3: Analytical RP-HPLC of Crude Peptides
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile or a 1 mg/mL solution in Solvent A[11].
-
HPLC System & Column: Use a standard HPLC system with a UV detector. The column is typically a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10].
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Workflow and Components
Diagrams created using Graphviz help to clarify the experimental processes and chemical relationships.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Comparison of tBu and Trt side-chain protection for Threonine.
Conclusion
The choice between Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH is sequence-dependent. For routine, shorter, and less complex peptides, the standard and more economical Fmoc-Thr(tBu)-OH is generally sufficient. However, for the synthesis of long peptides or sequences known to be "difficult" due to aggregation or the presence of sensitive residues, employing Fmoc-Thr(Trt)-OH can be a strategic advantage. The use of Trt protection has been shown to result in crude products of higher purity, mitigating problems like incomplete Fmoc deprotection that can complicate purification and reduce overall yield[1][2].
Ultimately, the decision should be based on the specific peptide sequence, length, and the resources available. For critical drug development projects where purity is paramount, piloting the synthesis with both derivatives for challenging sequences may be a worthwhile investment. The subsequent HPLC analysis provides the definitive data to guide the selection of the optimal synthesis strategy.
References
- 1. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cblpatras.gr [cblpatras.gr]
- 3. chempep.com [chempep.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Mass Spectrometry of Thr(tBu)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the behavior of protected amino acids during mass spectrometry (MS) analysis is critical for accurate peptide characterization and sequencing. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing tert-butyl protected threonine (Thr(tBu)) versus their unprotected (Thr) and phosphorylated (pThr) counterparts, with a focus on Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
The tert-butyl (tBu) protecting group is frequently used in solid-phase peptide synthesis to prevent unwanted side reactions of the threonine hydroxyl group. However, its presence significantly influences the fragmentation patterns observed in tandem mass spectrometry (MS/MS), which can present both challenges and opportunities for analysis.
Comparison of Fragmentation Behavior
The fragmentation of peptides is highly dependent on the method of activation. Here, we compare the outcomes for Thr(tBu), unprotected Thr, and pThr peptides under the two most common fragmentation techniques: CID and ETD.
Collision-Induced Dissociation (CID)
CID is a "slow-heating" method that promotes fragmentation at the most labile bonds. This often leads to the loss of protecting groups and other post-translational modifications.
| Feature | Thr(tBu)-Containing Peptides | Unprotected Thr-Containing Peptides | Phospho-Thr (pThr)-Containing Peptides |
| Primary Neutral Loss | Loss of isobutene (C4H8), a neutral loss of 56 Da. This is a prominent fragmentation pathway. | Loss of acetaldehyde (CH3CHO), a neutral loss of 44 Da, is a characteristic fragmentation.[1] | Loss of phosphoric acid (H3PO4), a neutral loss of 98 Da, is the dominant fragmentation pathway and can often suppress backbone fragmentation. |
| Backbone Fragmentation | Backbone fragmentation (b- and y-ions) is observed, but can be less efficient due to the competing neutral loss of the tBu group. | Good backbone fragmentation (b- and y-ions) is typically observed, providing good sequence coverage. | Backbone fragmentation can be significantly suppressed due to the highly labile nature of the phosphate group. |
| Diagnostic Ions | The presence of a significant neutral loss of 56 Da is a strong indicator of a tBu-protected residue. | A neutral loss of 44 Da can be indicative of an unprotected threonine. | A prominent neutral loss of 98 Da is the hallmark of a phosphorylated serine or threonine. |
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile modifications that are often lost during CID.
| Feature | Thr(tBu)-Containing Peptides | Unprotected Thr-Containing Peptides | Phospho-Thr (pThr)-Containing Peptides |
| Side Chain Fragmentation | The tBu group is generally retained on the side chain, leading to minimal neutral loss of isobutene. | The hydroxyl group is retained, and side chain fragmentation is not a primary pathway. | The phosphate group is typically retained on the threonine side chain, allowing for confident localization of the phosphorylation site. |
| Backbone Fragmentation | Excellent backbone fragmentation (c- and z-ions) is expected, with the mass of the Thr(tBu) residue incorporated into the fragment ions. This allows for unambiguous localization of the protected residue. | Provides extensive c- and z-ion series for good sequence coverage. | ETD is the preferred method for sequencing phosphopeptides as it generates extensive c- and z-ion series while preserving the phosphate group. |
| Diagnostic Ions | The mass shift corresponding to the Thr(tBu) residue in the c- and z-ion series confirms its location. | The mass of the unmodified threonine residue is observed in the fragment ion series. | The mass shift of the phosphorylated threonine residue in the c- and z-ion series provides precise localization of the modification. |
Experimental Protocols
Below is a general protocol for the LC-MS/MS analysis of peptides containing Thr(tBu). This protocol can be adapted for the analysis of unprotected and phosphorylated threonine peptides by adjusting the MS/MS parameters.
Sample Preparation
-
Peptide Digestion (if applicable): If the peptide is part of a larger protein, perform a standard in-solution or in-gel tryptic digest.
-
Desalting and Concentration: Desalt the peptide sample using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with MS analysis. Elute the peptides in a suitable solvent for LC-MS, typically a solution of acetonitrile and water with 0.1% formic acid.
-
Resuspension: Resuspend the dried, desalted peptides in the initial mobile phase A for LC-MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides. The gradient length and slope should be optimized for the complexity of the peptide mixture. A typical gradient might be 2-40% B over 60 minutes.
-
Flow Rate: Dependent on the column diameter, typically ranging from 200 nL/min for nano-LC to 200 µL/min for micro-LC.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.
-
MS1 Scan: Acquire full MS scans over a mass range appropriate for the expected peptide masses (e.g., m/z 350-1500).
-
MS/MS Method: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions from the MS1 scan.
-
For CID Analysis:
-
Isolation Window: 1-2 m/z.
-
Collision Energy: Use a normalized collision energy (NCE) in the range of 25-35%. This may need to be optimized for the specific instrument and peptide.
-
Activation Type: CID.
-
-
For ETD Analysis:
-
Isolation Window: 1-2 m/z.
-
Reagent: Fluoranthene is a common ETD reagent.
-
Reaction Time: Typically in the range of 50-100 ms.
-
Supplemental Activation: Low-energy CID can be applied to the charge-reduced precursors to enhance fragmentation.
-
-
Visualizing Fragmentation Pathways and Workflows
The following diagrams illustrate the key fragmentation pathways and a typical experimental workflow for the characterization of Thr(tBu)-containing peptides.
Caption: Fragmentation pathways of Thr(tBu) peptides in CID vs. ETD.
Caption: Experimental workflow for LC-MS/MS analysis of peptides.
Conclusion
The mass spectrometric characterization of peptides containing Thr(tBu) reveals distinct fragmentation patterns compared to unprotected or phosphorylated threonine. The prominent neutral loss of isobutene under CID provides a useful diagnostic tool but can complicate backbone fragmentation analysis. In contrast, ETD preserves the tBu group, enabling excellent sequence coverage and unambiguous localization of the protected residue. The choice of fragmentation method should, therefore, be guided by the analytical goal: CID for rapid screening for the presence of the tBu group and ETD for detailed sequencing and site localization. By understanding these fragmentation behaviors and employing appropriate experimental protocols, researchers can confidently characterize Thr(tBu)-containing peptides in their drug development and proteomics workflows.
References
A Comparative Guide to Peptide Synthesis: Pre-activated Fmoc-Thr(tBu)-OSu vs. In-Situ Activation
For researchers, scientists, and drug development professionals, the choice of coupling strategy in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using pre-activated Fmoc-Thr(tBu)-OSu versus the more traditional in-situ activation methods utilizing reagents such as HBTU and HATU.
This objective comparison is supported by experimental data to aid in making informed decisions for your peptide synthesis needs.
At a Glance: Performance and Cost Comparison
The use of pre-activated this compound offers a streamlined workflow by eliminating the need for a separate activation step, potentially reducing reaction time and minimizing the risk of side reactions associated with some activating agents. However, this convenience often comes at a higher initial reagent cost. In-situ activation, while requiring additional reagents and steps, can be more cost-effective for large-scale synthesis.
| Parameter | This compound (Pre-activated) | In-Situ Activation (e.g., with HBTU/HATU) |
| Reagent Cost | Higher initial cost per amino acid derivative. | Lower cost for the base amino acid, but requires additional coupling reagents and a base. |
| Workflow Complexity | Simpler; direct addition to the deprotected amine. | More complex; requires a pre-activation step or co-injection of the amino acid, coupling reagent, and base. |
| Reaction Time | Potentially faster coupling times due to immediate reactivity. | Activation and coupling times can be rapid (often complete in 10-30 minutes with HBTU), but involves an additional activation step.[1] |
| Side Reactions | Generally lower risk of side reactions like guanidinylation, which can occur with uronium-based reagents. Urethane-protected amino acids, including Fmoc derivatives, are known to suppress racemization during activation and coupling.[2] | Risk of side reactions such as racemization, especially with sensitive amino acids, and guanidinylation of the N-terminus with uronium reagents like HBTU and HATU if not used correctly. The extent of racemization can be influenced by the choice of coupling reagent and base. |
| Reagent Handling | Fewer reagents to handle and prepare. | Requires handling of multiple, potentially hazardous and moisture-sensitive reagents. |
Cost Analysis
The following table provides an estimated cost comparison for a single coupling reaction. Prices are based on publicly available catalog information from various suppliers and may vary.
| Reagent | Typical Quantity | Estimated Cost (USD) | Cost per Millimole (USD) |
| Pre-activated Method | |||
| This compound | 5 g | Inquire for price | Varies |
| In-Situ Activation Method | |||
| Fmoc-Thr(tBu)-OH | 10 g | $25.00 - $86.70 | ~$1.00 - $3.49 |
| HBTU | 25 g | $360.00 | ~$3.41 |
| HATU | 5 g | $131.00 | ~$6.89 |
| Diisopropylethylamine (DIEA) | 250 mL | ~$41.40 (EUR) | Varies |
Note: Prices are for research-grade reagents and can fluctuate based on supplier, purity, and quantity.
Experimental Protocols
Below are detailed, comparative protocols for a standard coupling cycle in Fmoc-based SPPS.
Protocol 1: Coupling with Pre-activated this compound
This protocol assumes the synthesis is proceeding on a solid support with a free N-terminal amine.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 1 minute, drain, and then for an additional 8-20 minutes to ensure complete removal of the Fmoc protecting group.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.
-
Coupling:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The progress of the coupling can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle.
Protocol 2: Coupling with In-Situ Activation using HBTU
This protocol details the steps for activating Fmoc-Thr(tBu)-OH in the reaction vessel.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 1 minute, drain, and then for an additional 8-20 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional to suppress racemization) in DMF.
-
Add DIEA (3.5-4 equivalents) to the amino acid solution and stir until dissolved.[4]
-
Alternatively, add the powdered Fmoc-Thr(tBu)-OH to the resin, followed by DMF, and then add DIEA and HBTU.[4]
-
Agitate the reaction vessel at room temperature for 20-45 minutes.[3] Monitor the reaction with a ninhydrin test. For difficult couplings, a second coupling may be necessary.[3]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Proceed to the next cycle.
Visualizing the Workflow and Analysis
The following diagrams illustrate the differences in the experimental workflows and the logical considerations in the cost-benefit analysis.
Caption: Comparative experimental workflows for peptide coupling.
Caption: Cost-benefit analysis decision matrix.
Conclusion
The decision to use pre-activated this compound or an in-situ activation method depends on the specific priorities of the synthesis project.
-
For high-throughput synthesis, short peptide sequences, or when minimizing side reactions is paramount, the simplicity and reliability of this compound may outweigh its higher initial cost. The streamlined workflow can lead to time savings and potentially higher purity of the crude product, reducing downstream purification efforts.
-
For large-scale synthesis or when budget is a primary constraint, in-situ activation with reagents like HBTU is often the more economical choice. While requiring more careful handling and optimization to mitigate side reactions, the lower cost of the individual components can lead to significant savings.
Ultimately, a thorough evaluation of the project's scale, budget, and the chemical nature of the target peptide will guide the most appropriate and cost-effective coupling strategy.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
The Critical Impact of Fmoc-Thr(tBu)-OSu Purity on Final Peptide Quality: A Comparative Guide
For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on the quality of its building blocks. This guide provides a comprehensive comparison of how the purity of Fmoc-Thr(tBu)-OSu, a crucial protected amino acid, directly influences the quality, yield, and impurity profile of the final synthetic peptide. By presenting supporting experimental data and detailed protocols, we aim to illustrate the tangible benefits of utilizing high-purity reagents in peptide synthesis.
The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for solid-phase peptide synthesis.[1] The quality of the Fmoc-protected amino acids used in this process is a critical factor that is sometimes underestimated but has a significant impact on the final peptide product.[2] High-purity Fmoc-amino acids contribute to higher yields, simplified purification of the target peptide, and a more consistent impurity profile, which is especially important during process scale-up and for regulatory compliance in GMP peptide manufacturing.[1][2]
The Consequences of Impurities in this compound
Impurities present in the this compound starting material can lead to a variety of undesirable side reactions during peptide synthesis. These impurities are often predictable by-products from the synthesis of the Fmoc-amino acid itself.[3] Even a high purity percentage determined by HPLC may mask the presence of small amounts of these impurities that can significantly affect the synthesis.[4]
Common impurities and their impact include:
-
Free Amino Acids: The presence of unprotected threonine can lead to the double insertion of the amino acid into the peptide sequence.[2][5] It can also compromise the long-term storage stability of the Fmoc-amino acid, as the free amine can promote the autocatalytic cleavage of the Fmoc group.[5]
-
Dipeptides (Fmoc-Thr-Thr-OH): These impurities, formed during the synthesis of the Fmoc-amino acid, can also lead to the double insertion of threonine into the peptide chain.[2][6]
-
β-Alanine Derivatives: These impurities arise from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group. Their presence can lead to the insertion of a β-alanine residue instead of, or in addition to, the intended threonine.[4]
-
Enantiomeric Impurities (D-Threonine): Standard HPLC analysis does not separate D- and L-amino acids. The presence of the D-enantiomer will result in the formation of diastereomeric peptide impurities, which can be difficult to separate from the desired peptide and may have different biological activities.[7]
-
Acetic Acid: Trace amounts of acetic acid can act as a capping agent, leading to the termination of the peptide chain and the accumulation of truncated peptide sequences.[2][3]
Experimental Evidence: The Benefits of High-Purity Fmoc-Amino Acids
A study by Sethi et al. (2020) provides compelling evidence for the positive impact of purifying Fmoc-amino acids prior to peptide synthesis. While the study focused on the synthesis of the 29-amino acid peptide Glucagon, the principles are directly applicable to the use of this compound. The researchers purified all the Fmoc-amino acids used in the synthesis, including Fmoc-Thr(tBu)-OH, via recrystallization.[8][9]
The results, summarized in the table below, demonstrate a significant improvement in the purity of the final crude peptide.
| Parameter | Glucagon Synthesized with Commercial Fmoc-Amino Acids | Glucagon Synthesized with Purified Fmoc-Amino Acids |
| Initial Total Impurities in Fmoc-Amino Acids | ~26% | ~10% |
| Crude Peptide Purity (by HPLC) | 53.49% | 68.08% |
| Increase in Crude Peptide Purity | - | >15% |
Data sourced from Sethi et al., 2020.[8][9]
This greater than 15% increase in crude peptide purity significantly simplifies the downstream purification process, reducing time and solvent consumption, and ultimately leading to a higher yield of the final purified peptide.[8]
Visualizing the Workflow
The following diagram illustrates a typical workflow for evaluating the impact of Fmoc-amino acid purity on the final peptide quality.
Figure 1. Workflow for assessing the impact of Fmoc-amino acid purity.
Experimental Protocols
Purification of Fmoc-Thr(tBu)-OH (Recrystallization)
This protocol is adapted from Sethi et al. (2020) and can be used to improve the purity of commercial-grade Fmoc-Thr(tBu)-OH.[9]
-
Dissolution: In a suitable flask, add 100g of commercial Fmoc-Thr(tBu)-OH to 600ml of toluene.
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Cooling and Crystallization: Reduce the temperature to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration: Filter the crystalline product and wash the cake with fresh toluene.
-
Drying: Collect the wet cake and dry it under a vacuum at 50°C to obtain the purified Fmoc-Thr(tBu)-OH.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This is a general protocol for manual Fmoc-SPPS. The synthesis of a short model peptide (e.g., a pentapeptide containing threonine) is sufficient to observe the impact of starting material purity.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the this compound of varying purity)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[10]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[4]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[10]
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).[11]
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[12]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.
Analysis of Crude Peptide Purity by RP-HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10-20 minutes).[2][13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm (for the peptide bond).[13]
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent and filter before injection.[7]
Data Analysis:
The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[7]
Conclusion
The purity of this compound has a direct and significant impact on the quality of the final peptide. The use of high-purity starting materials minimizes the formation of deletion, insertion, and truncated peptide impurities. As demonstrated by experimental data, starting with purer building blocks leads to a cleaner crude product with a higher percentage of the target peptide.[8] This, in turn, simplifies the purification process, reduces costs associated with solvents and time, and ultimately results in a higher yield of the final, pure peptide. For researchers in academic and industrial settings, investing in high-purity Fmoc-amino acids is a critical step toward ensuring the successful and efficient synthesis of high-quality peptides.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. ajpamc.com [ajpamc.com]
- 9. ajpamc.com [ajpamc.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Orthogonal Deprotection Strategies for Peptides Containing Thr(tBu)
For researchers and professionals in peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high-purity, complex peptides. The Threonine residue, protected with a tert-Butyl (tBu) group, is a cornerstone of the widely adopted Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of orthogonal deprotection strategies involving Thr(tBu), supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes for modified and complex peptides.
The core of modern peptide synthesis lies in the principle of orthogonality, where different classes of protecting groups can be removed under specific chemical conditions without affecting others.[1][2] The most common orthogonal pairing is the base-labile Fmoc group for Nα-amino protection and acid-labile groups like tBu for side-chain protection.[3][4] The Thr(tBu) side chain is stable during the iterative, base-mediated Fmoc removal but is efficiently cleaved during the final acidolytic step, typically with high concentrations of trifluoroacetic acid (TFA).[1][5]
Challenges and opportunities arise when selective on-resin modification of other side chains is required, necessitating the introduction of a third or even fourth dimension of orthogonality. This guide explores these multi-dimensional strategies, focusing on the selective deprotection of other residues while the Thr(tBu) group remains intact, and concludes with best practices for the final, global deprotection step.
The Primary Orthogonal System: Fmoc vs. tBu
The standard Fmoc/tBu strategy is a bis-orthogonal system.[6] The Nα-Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine, while the tBu side-chain protecting groups (including on Threonine) remain stable. All tBu-based groups are then removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[7]
Figure 1. Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.
Comparison of Orthogonal Side-Chain Protecting Groups
For synthesizing branched, cyclic, or otherwise modified peptides, protecting groups orthogonal to both the Fmoc and tBu groups are essential. These "hyper-orthogonal" groups can be selectively removed on-resin to unmask a specific functional group for further chemistry, leaving the Thr(tBu) and other tBu-protected residues unaffected. The table below compares common hyper-orthogonal protecting group strategies.
| Protecting Group | Protected Residue(s) | Deprotection Reagent | Thr(tBu) Stability | Reference |
| Mtt (Methyltrityl) | Lys, Orn, His, Cys | 1-2% TFA in DCM with TIS | Stable | [1][8] |
| Mmt (Methoxytrityl) | Lys, Orn, His, Cys | 1-2% TFA in DCM with TIS | Stable | [1][8] |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lys, Orn | 2% Hydrazine in DMF | Stable | [1][9] |
| Alloc (Allyloxycarbonyl) | Lys, Asp, Glu | Pd(PPh₃)₄ / Phenylsilane in DCM | Stable | [2][9] |
| tBu (tert-Butyl) | Thr , Ser, Tyr, Asp, Glu | >90% TFA | Labile | [1][5] |
Table 1. Comparison of common side-chain protecting groups and their orthogonality relative to Thr(tBu).
Experimental Protocols for Selective On-Resin Deprotection
Below are detailed protocols for the selective removal of Mtt, ivDde, and Alloc groups, which are fully orthogonal to the Thr(tBu) protecting group.
This procedure uses a very dilute acid solution to cleave the highly acid-labile Mtt or Mmt group without affecting the more robust tBu ether of Threonine.
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.
-
Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 2 minutes. Repeat this treatment 5-10 times.
-
Monitoring: Monitor the deprotection by collecting a small sample of the resin, cleaving the peptide with a strong TFA cocktail, and analyzing via HPLC-MS. The appearance of the trityl cation often imparts a yellow-orange color to the solution.[10]
-
Washing: Upon completion, wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x, to neutralize residual acid), DMF (3x), and finally DCM (3x).
This method relies on the cleavage of the ivDde group by hydrazine, a reagent that does not affect acid-labile or base-labile (Fmoc) groups.[9]
-
Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 2% hydrazine monohydrate in DMF.
-
Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 3 minutes. Repeat this treatment 2-3 times.
-
Monitoring: Monitor the reaction progress via a qualitative test (e.g., Kaiser test on a resin sample) or by HPLC-MS analysis of a cleaved aliquot.
-
Washing: Upon completion, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of hydrazine before proceeding with subsequent reactions.
The Alloc group is removed under neutral conditions using a palladium catalyst, ensuring complete orthogonality with both acid- and base-labile groups.[2]
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (3 equivalents relative to the Alloc group) and Phenylsilane (PhSiH₃, 25 equivalents) in DCM.
-
Reaction: Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 15-30 minutes. Repeat if necessary.
-
Monitoring: Monitor the reaction progress by HPLC-MS analysis of a cleaved aliquot.
-
Washing: Upon completion, wash the resin with DCM (3x), 0.5% DIPEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (2x, to scavenge residual palladium), DMF (3x), and finally DCM (3x).
Figure 2. Orthogonal strategies for selective on-resin side-chain deprotection.
Final Cleavage and Deprotection of Thr(tBu)
The final step in SPPS is the global deprotection of all acid-labile side-chain groups, including Thr(tBu), and cleavage of the peptide from the resin. This is almost universally accomplished with a high concentration of TFA. However, the liberated t-butyl cations are potent alkylating agents that can cause undesirable side reactions.[3][11] The choice of scavengers in the cleavage cocktail is critical to intercept these reactive species and preserve the integrity of the final peptide.
Common Side Reactions During Final Cleavage:
-
S-t-butylation: The thiol group of Cysteine can be alkylated by t-butyl cations.[11]
-
Tryptophan Alkylation: The indole ring of Tryptophan is susceptible to modification.[12]
-
N-O Acyl Shift: In Serine and Threonine-containing peptides, acid-catalyzed migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group can occur.[13]
The following table summarizes common TFA cleavage cocktails and their applications, particularly relevant for peptides containing Thr(tBu) and other sensitive residues.
| Cocktail Composition (v/v) | Scavengers | Primary Application / Notes | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | H₂O, TIS | "Reagent B". Standard, general-purpose cocktail. Effective for most sequences. TIS reduces oxidized Met and prevents Trp alkylation. | [11] |
| TFA / H₂O / EDT (95:2.5:2.5) | H₂O, EDT | "Reagent K". Used for peptides containing Cys(Trt) as EDT facilitates trityl removal and prevents S-t-butylation. Strong odor. | [12] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, H₂O, EDT | Effective for removing Arg(Pmc/Pbf) protecting groups and minimizing Trp side reactions. | [12] |
| TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) | TIS, H₂O, Thioanisole, DMS, DTT | A two-step strategy where this initial cocktail is used for 30 min, followed by the addition of TFA to 80% for 150 min. Shown to be highly effective at mitigating Cys S-t-butylation while ensuring complete removal of tBu groups from Ser/Thr. | [11] |
Table 2. Common TFA cleavage cocktails for final deprotection.
This protocol is a general procedure designed to ensure complete deprotection and minimize side reactions.
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed. Wash the peptidyl-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare the desired cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) in a well-ventilated fume hood. Use 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the chilled cocktail to the resin. Agitate at room temperature for 2-3 hours. For peptides with particularly stubborn protecting groups (e.g., Arg(Pbf)) or sequences prone to side reactions, reaction time may be extended.[14]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold (0 °C) diethyl ether.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the crude peptide pellet under vacuum. Dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile) for purification by preparative HPLC. Confirm the mass and purity by LC-MS.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. csbio.com [csbio.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. iris-biotech.de [iris-biotech.de]
- 14. tools.thermofisher.com [tools.thermofisher.com]
The Critical Role of Fmoc-Thr(tBu)-OSu in Therapeutic Peptide Synthesis: A Comparative Review
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high yield, purity, and biological activity. This guide provides a comprehensive comparison of Fmoc-Thr(tBu)-OSu, a widely utilized threonine derivative, against other alternatives in the context of solid-phase peptide synthesis (SPPS). By examining key performance metrics and providing detailed experimental insights, this review aims to facilitate informed decisions in the synthesis of peptide-based therapeutics.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, in conjunction with tert-butyl (tBu) side-chain protection, represents a cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid modifications.[1][2] Threonine, with its secondary hydroxyl group, necessitates side-chain protection to prevent side reactions during peptide coupling. The tert-butyl group in this compound offers robust protection that is readily cleaved under the final acidic conditions used to release the peptide from the resin.[3] This derivative is a common choice in the synthesis of various therapeutic peptides.[4]
Performance Comparison of Protected Threonine Derivatives
The selection of a side-chain protecting group for threonine can significantly impact several aspects of peptide synthesis, including coupling efficiency, the extent of racemization, and the overall purity and yield of the final peptide. While direct head-to-head comparative studies focusing solely on different threonine derivatives are not abundant in the literature, the principles of peptide chemistry allow for an informed comparison.
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Fmoc-Thr(TBDMS)-OH |
| Protection Strategy | Acid-labile tert-butyl ether | Highly acid-labile trityl ether | Silyl ether, labile to fluoride ions |
| Coupling Efficiency | Generally high, but can be sterically hindered in difficult sequences. | High, due to the bulky nature of the Trt group which can disrupt peptide aggregation. | Generally high. |
| Racemization Risk | Low under standard coupling conditions. Threonine itself is less prone to racemization than some other amino acids like Cysteine or Histidine.[1][5] | Low. The bulky Trt group can further minimize racemization. | Low. |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA).[3] | Very mild acid (e.g., dilute TFA), allowing for orthogonal deprotection strategies. | Fluoride source (e.g., TBAF), offering an alternative orthogonal deprotection scheme. |
| Compatibility | Fully compatible with standard Fmoc/tBu synthesis protocols. | Useful in fragment synthesis and for peptides with other acid-sensitive modifications. | Requires a dedicated deprotection step if used orthogonally. |
| Application in Therapeutics | Widely used in the synthesis of various therapeutic peptides, including GLP-1 analogs and Enfuvirtide. | Employed in syntheses where mild final cleavage is critical. | Less common in routine therapeutic peptide synthesis but valuable for specific applications requiring orthogonal protection. |
Table 1: Comparison of Common Fmoc-Protected Threonine Derivatives.
Experimental Protocols and Methodologies
The successful synthesis of therapeutic peptides relies on optimized protocols. Below are representative experimental workflows for solid-phase peptide synthesis and subsequent analysis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Standard Fmoc-SPPS Workflow.
A typical coupling protocol for Fmoc-Thr(tBu)-OH involves dissolving the amino acid derivative and a coupling agent, such as HBTU or HATU, in a suitable solvent like N,N-dimethylformamide (DMF). This activated mixture is then added to the resin, which has a free N-terminal amine. The reaction is allowed to proceed until completion, which is often monitored by a qualitative test like the Kaiser test.
Cleavage and Deprotection Protocol
Following the completion of the peptide chain assembly, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for peptides synthesized using the Fmoc/tBu strategy consists of a high concentration of trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.
Example Cleavage Cocktail:
-
TFA (95%)
-
Water (2.5%)
-
Triisopropylsilane (TIS) (2.5%)
The peptide-resin is treated with this cocktail for a period of 2-4 hours. The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Application in Therapeutic Peptide Synthesis: Case Studies
Glucagon-Like Peptide-1 (GLP-1) Analogs
Enfuvirtide
Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor.[10] Its large-scale chemical synthesis is a landmark achievement in peptide manufacturing.[10] The synthesis of Enfuvirtide and its fragments has been approached using both solid-phase and hybrid strategies.[11][12] The use of Fmoc-protected amino acids, including those for threonine, is integral to these processes.
Signaling Pathways of Therapeutic Peptides
The therapeutic peptides synthesized using derivatives like this compound often target specific cellular signaling pathways to exert their biological effects.
Caption: Simplified GLP-1 Signaling Pathway.
Logical Comparison of Protection Strategies
The choice between different threonine protection strategies often depends on the overall synthetic plan and the nature of the target peptide.
Caption: Decision Tree for Threonine Protection.
Conclusion
This compound remains a robust and reliable choice for the incorporation of threonine in the solid-phase synthesis of a wide array of therapeutic peptides. Its compatibility with the standard Fmoc/tBu strategy, coupled with a low risk of racemization, makes it a go-to reagent for many applications. However, for syntheses requiring orthogonal deprotection schemes or the synthesis of particularly aggregation-prone sequences, alternative protecting groups such as Trt or silyl ethers may offer advantages. The ultimate selection should be guided by the specific requirements of the target peptide and the overall synthetic strategy. As the field of peptide therapeutics continues to expand, a thorough understanding of the nuances of protected amino acid derivatives will be increasingly crucial for successful drug development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 10. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 12. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-Thr(tBu)-OSu: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Thr(tBu)-OSu, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur within a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound, like many specialized laboratory chemicals, requires a methodical approach to ensure safety and regulatory compliance. The following steps outline a recommended disposal workflow:
-
Initial Quenching and Hydrolysis: Due to its reactivity, the N-hydroxysuccinimide (OSu) ester should be hydrolyzed prior to disposal. This can be achieved by dissolving the this compound in a suitable organic solvent, such as dimethylformamide (DMF), and then slowly adding a weak basic solution, like a saturated solution of sodium bicarbonate. This process will hydrolyze the active ester to the more stable Fmoc-Thr(tBu)-OH and N-hydroxysuccinimide.
-
Waste Segregation: The resulting solution should be collected in a designated hazardous waste container.[1] It is crucial to avoid mixing this waste stream with incompatible chemicals. The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents (e.g., "Fmoc-Thr(tBu)-OH, N-hydroxysuccinimide, DMF, Sodium Bicarbonate solution").
-
Consult Institutional Guidelines: Every research institution and company has specific protocols for hazardous waste disposal.[1][2][3][4][5] Consult your institution's Environmental Health and Safety (EHS) office for their specific requirements and to schedule a waste pickup.[3][5] Do not pour any chemical waste down the drain.[1][3][4]
-
Decontamination of Labware: All glassware and equipment that have come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (e.g., DMF or acetone) to remove any residual chemical, followed by a thorough washing with soap and water. The initial solvent rinse should be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-OSu | General Fmoc-amino acids |
| Hazard Classification | Not a hazardous substance or mixture (in some SDS). Very toxic to aquatic life with long lasting effects (in another SDS).[6] | Harmful if swallowed, May cause an allergic skin reaction, Toxic to aquatic life.[7] | Generally require proper handling and disposal as chemical waste.[1] |
| Recommended Storage | 2 - 8 °C | 2 - 8 °C, under inert gas, moisture sensitive.[7] | Store properly to avoid hydrolysis.[1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat.[8] | Wear protective gloves/protective clothing/eye protection/face protection.[7] | Standard laboratory PPE. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always prioritize consulting your local and institutional regulations as the final authority on waste disposal.
References
- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 2. adminfinance.okstate.edu [adminfinance.okstate.edu]
- 3. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 4. Waste Disposal | CFAES Safety and Compliance [cfaessafety.osu.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. severnbiotech.com [severnbiotech.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. peptide.com [peptide.com]
Personal protective equipment for handling Fmoc-Thr(tBu)-OSu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Thr(tBu)-OSu. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against potential exposure.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (weighing, dissolution, reaction setup) | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2] | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed properly to avoid skin contact.[2][3] | A standard laboratory coat or a flame-resistant lab coat if open flames are present.[2] Long pants and closed-toe shoes are mandatory.[2] | Not generally required if handled in a well-ventilated area. A P1 filter respirator is recommended if dusts are generated.[4] |
| Emergency Spill | Chemical splash goggles and a face shield if there is a splash hazard.[1] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if waste is properly contained. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the product ordered.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The recommended storage temperature is typically 2-8°C.[5][6]
-
Preparation for Use :
-
Read the Safety Data Sheet (SDS) thoroughly before first use.
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[3]
-
-
Handling and Use :
-
Spill Response :
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: this compound.[9]
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Disposal Request :
-
Empty Containers :
Experimental Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. adminfinance.okstate.edu [adminfinance.okstate.edu]
- 10. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 11. cfaessafety.osu.edu [cfaessafety.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
